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  • Product: (Z)-2-Bromo-2'-nitro-4'-methoxystilbene
  • CAS: 223787-47-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: (Z)-2-Bromo-2'-nitro-4'-methoxystilbene – Structure, Properties, and Role in Dibenzazepine Synthesis

Executive Summary In the highly specialized field of pharmaceutical reference standard synthesis, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) serves as a foundational building block. As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized field of pharmaceutical reference standard synthesis, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) serves as a foundational building block. As a Senior Application Scientist, I frequently utilize this intermediate to construct the complex dibenzazepine core required for carbamazepine and oxcarbazepine metabolite standards [1].

The critical feature of this molecule is its (Z)-stereoconfiguration. While the (E)-isomer is thermodynamically favored, it is synthetically useless for macrocyclization. The (Z)-geometry acts as a pre-organized scaffold, forcing the ortho-bromo and ortho-nitro groups into spatial proximity. This precise spatial arrangement enables downstream intramolecular cross-coupling to form the 7-membered azepine ring. This guide details the structural properties, mechanistic causality, and self-validating protocols required to synthesize and utilize this intermediate.

Chemical Identity and Structural Elucidation

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene consists of two distinct functionalized phenyl rings bridged by an ethylene moiety. Ring A bears a bromine atom at the ortho position, while Ring B contains a nitro group at the ortho position and a methoxy protecting group at the para position relative to the alkene bridge.

The physical and chemical properties of this intermediate are summarized in the table below [2, 3]:

PropertyValue
Chemical Name (Z)-2-Bromo-2'-nitro-4'-methoxystilbene
CAS Registry Number 223787-47-1
Molecular Formula C 15​ H 12​ BrNO 3​
Molecular Weight 334.16 g/mol
Physical Appearance Yellow Solid
EU Commodity Code 38220090
Primary Application Precursor for Carbamazepine/Oxcarbazepine metabolites
Stereochemical Differentiation

Differentiating the (Z)-isomer from its (E)-counterpart [4] is the most critical analytical step before proceeding to cyclization. The table below outlines the quantitative and qualitative differences used to validate the isomer:

Property(E)-Isomer (Thermodynamic)(Z)-Isomer (Kinetic/Target)
Vinylic Proton Coupling ( 3JHH​ ) 15 – 16 Hz11 – 12 Hz
Thermodynamic Stability Higher (Planar conformation)Lower (Steric clash of ortho groups)
Chromatographic Mobility ( Rf​ ) Lower (More polar/planar)Higher (Less planar, weaker silica binding)
Macrocyclization Competence Inactive (Trans geometry)Active (Cis geometry pre-organizes centers)

Mechanistic Role in Pharmaceutical Synthesis

The primary utility of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene is the synthesis of 3-methoxy-5H-dibenzo[b,f]azepine . Why is this specific core necessary?

When carbamazepine is metabolized in the liver, it forms various hydroxylated derivatives (e.g., 2-hydroxycarbamazepine and 3-hydroxycarbamazepine) [1]. To synthesize these metabolites as analytical reference standards for pharmacokinetic assays, chemists must build the dibenzazepine ring with a protected oxygen atom already in place. The methoxy group on our starting stilbene perfectly serves this role. Once the azepine ring is closed and the carboxamide is installed, the methoxy group is cleaved (e.g., via BBr 3​ ) to reveal the target hydroxylated metabolite.

G A 2-Bromobenzaldehyde + (4-Methoxy-2-nitrobenzyl)phosphonate B HWE Olefination (Base, THF) A->B Step 1 C (E)-2-Bromo-2'-nitro-4'-methoxystilbene B->C D Photoisomerization (UV Light, 365 nm) C->D Step 2 E (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (Target Intermediate) D->E F Chemoselective Nitro Reduction (Fe, NH4Cl) E->F Step 3 G (Z)-2-(2-Bromostyryl)-5-methoxyaniline F->G H Buchwald-Hartwig Intramolecular Cyclization G->H Step 4 I 3-Methoxy-5H-dibenzo[b,f]azepine H->I

Synthetic workflow from starting materials to the dibenzazepine core via the (Z)-stilbene.

Experimental Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every chemical transformation includes a specific causality explanation and an analytical checkpoint.

Protocol 1: Synthesis and Photochemical Isomerization

Objective: Synthesize the stilbene backbone and force it into the highly strained (Z)-configuration.

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • Procedure: React 2-bromobenzaldehyde with diethyl (4-methoxy-2-nitrobenzyl)phosphonate in dry THF using NaH as a base at 0°C to room temperature.

    • Causality: HWE is chosen over standard Wittig olefination because stabilized phosphonate carbanions provide higher yields and cleaner crude profiles. However, this thermodynamic control yields >90% of the (E)-isomer.

    • Validation Checkpoint 1: 1 H NMR of the crude must show vinylic doublets at ~7.2 ppm with a coupling constant of 3JHH​=16 Hz.

  • Photochemical Isomerization:

    • Procedure: Dissolve the purified (E)-isomer in degassed acetonitrile. Irradiate the solution with a 365 nm UV lamp for 12-24 hours. Monitor via TLC.

    • Causality: UV irradiation excites the π→π∗ transition, breaking the double bond character and allowing free rotation. Because the (E)-isomer typically has a higher extinction coefficient at 365 nm, the photostationary state shifts to enrich the (Z)-isomer.

    • Validation Checkpoint 2: Isolate the new, higher Rf​ spot via silica gel chromatography. 1 H NMR must confirm the vinylic doublets have shifted to a coupling constant of 3JHH​=11−12 Hz.

Protocol 2: Reductive Cyclization to the Dibenzazepine Core

Objective: Convert the (Z)-stilbene into the 7-membered dibenzazepine ring.

  • Chemoselective Nitro Reduction:

    • Procedure: Suspend the (Z)-stilbene in an Ethanol/Water mixture. Add Iron powder (Fe) and Ammonium Chloride (NH 4​ Cl). Reflux for 2 hours.

    • Causality: This specific reagent combination is strictly chemoselective. If standard Palladium on Carbon (Pd/C) with H 2​ gas were used, it would inadvertently reduce the alkene bridge (forming a bibenzyl) and cause hydrodehalogenation of the aryl bromide. Fe/NH 4​ Cl cleanly reduces the nitro to an aniline while leaving the C=C and C-Br bonds fully intact.

    • Validation Checkpoint 3: LC-MS must show a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons). TLC should show a positive reaction to Ninhydrin stain (indicating a primary amine).

  • Intramolecular Buchwald-Hartwig Amination:

    • Procedure: In a glovebox, combine the resulting (Z)-amino-stilbene, Pd 2​ (dba) 3​ (catalyst), BINAP (bidentate ligand), and Cs 2​ CO 3​ (base) in anhydrous toluene. Heat at 100°C for 16 hours.

    • Causality: The (Z)-geometry pre-organizes the aniline and the aryl bromide. The palladium catalyst undergoes oxidative addition into the C-Br bond. The proximal amine coordinates to the Pd center, is deprotonated by the cesium base, and undergoes reductive elimination to forge the C-N bond, forming the 7-membered azepine ring.

    • Validation Checkpoint 4: High-Resolution Mass Spectrometry (HRMS) must show the loss of the bromine isotope pattern (M and M+2 peaks disappear). IR spectroscopy must show a single sharp N-H stretch at ~3400 cm −1 (secondary amine), replacing the double stretch of the primary aniline.

References

  • Carbamazepine-impurities | Pharmaffiliates Pharmaffiliates URL:[Link]

  • 85-1613-65 (Z)-2-Bromo-2'-nitro-4'-methoxystilbene 50mg CAS No:223787-47-1 AXEL AS ONE URL:[Link]

  • (E)-2-Bromo-2'-nitro-4'-methoxystilbene, TRC 1 g Fisher Scientific URL:[Link]

Exploratory

Mechanism of cis-trans Photoisomerization in (Z)-2-Bromo-2'-nitro-4'-methoxystilbene: A Triplet-Mediated Push-Pull System

Executive Summary The photoisomerization of stilbene derivatives is a foundational reaction in photochemistry, widely utilized in the development of molecular switches, photopharmacology, and advanced materials. While un...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photoisomerization of stilbene derivatives is a foundational reaction in photochemistry, widely utilized in the development of molecular switches, photopharmacology, and advanced materials. While unsubstituted cis-stilbene isomerizes predominantly via a singlet-state ( S1​ ) barrierless twist[1], the introduction of specific substituents radically alters the excited-state energy landscape.

(Z)-2-Bromo-2'-nitro-4'-methoxystilbene is a highly functionalized, sterically hindered alkene. As a Senior Application Scientist, I approach this molecule not just as a structural formula, but as a finely tuned photophysical machine. The combination of an internal heavy atom (bromine), a strong electron acceptor (nitro), and an electron donor (methoxy) forces the isomerization out of the singlet manifold and into a highly efficient triplet-mediated pathway . This whitepaper dissects the causality behind this mechanistic shift, detailing the electronic structure, the kinetic pathways, and the self-validating experimental protocols required to characterize it.

Electronic Structure and Photophysical Grounding

To understand why (Z)-2-Bromo-2'-nitro-4'-methoxystilbene behaves differently than the parent stilbene, we must analyze the specific photophysical perturbations introduced by its substituents:

  • The Internal Heavy-Atom Effect (IHAE): The 2-bromo substituent significantly enhances Spin-Orbit Coupling (SOC)[2]. In standard stilbenes, Intersystem Crossing (ISC) from the singlet to the triplet state is slow and outcompeted by singlet torsional relaxation[1]. The massive bromine nucleus breaks spin-conservation rules, accelerating S1​→T1​ ISC to the ultrafast (sub-picosecond) regime[3].

  • El-Sayed’s Rules and the Nitro Group: The 2'-nitro group introduces low-lying nπ∗ states. According to El-Sayed's rules, ISC between states of different orbital types (e.g., 1ππ∗→3nπ∗ ) is exceptionally fast[4]. The synergy between the nitro group's nπ∗ character and the bromine's heavy-atom effect virtually guarantees that the singlet state is bypassed.

  • Push-Pull ICT Stabilization: The 4'-methoxy group acts as an electron donor, while the 2'-nitro group acts as an acceptor. This creates a push-pull system that stabilizes Intramolecular Charge Transfer (ICT) states. As the double bond twists, the molecule adopts a Twisted Intramolecular Charge Transfer (TICT) geometry, which lowers the energy of the perpendicular "phantom" state ( p∗ ) and facilitates the reaction.

  • Steric Pre-Twisting: In the (Z)-isomer (cis configuration), the ortho-bromo and ortho-nitro groups experience severe steric clash. This prevents the molecule from adopting a planar ground state ( S0​ ), forcing a pre-twisted geometry. This ground-state destabilization lowers the activation barrier for the initial torsional motion upon photoexcitation.

SubstituentLogic Sub_Br 2-Bromo Group (Heavy Atom) Sterics Ortho-Steric Hindrance Sub_Br->Sterics Effect_SOC Enhanced Spin-Orbit Coupling (SOC) Sub_Br->Effect_SOC Sub_NO2 2'-Nitro Group (nπ* States) Sub_NO2->Sterics Effect_ElSayed Fast 1ππ* → 3nπ* Intersystem Crossing Sub_NO2->Effect_ElSayed Sub_OMe 4'-Methoxy Group (Electron Donor) Effect_ICT Stabilized ICT State (Red-shifted Abs) Sub_OMe->Effect_ICT Effect_Twist Pre-twisted Ground State (Lower Barrier) Sterics->Effect_Twist Outcome Ultrafast Triplet-Mediated Photoisomerization Effect_SOC->Outcome Effect_ElSayed->Outcome Effect_ICT->Outcome Effect_Twist->Outcome

Logical relationship of substituent effects driving the triplet isomerization pathway.

Mechanistic Pathway: The Triplet Manifold

Upon absorption of a photon, the (Z)-isomer is excited to the Franck-Condon region of the first singlet excited state ( S1​ ). In unsubstituted cis-stilbene, the molecule would rapidly twist along the C=C bond to a perpendicular singlet phantom state ( 1p∗ )[1].

However, in (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, the mechanism diverges entirely:

  • Excitation & Ultrafast ISC: Excitation yields the S1​ ( 1ππ∗ ) state. Due to the combined IHAE and nπ∗ mixing, ISC to the triplet manifold ( T2​ or T1​ ) occurs in <100 fs, outcompeting singlet torsional relaxation[4].

  • Torsional Relaxation to 3p∗ : Once in the triplet state ( 3c∗ ), the molecule undergoes torsional relaxation down a steep potential energy gradient to the triplet perpendicular phantom state ( 3p∗ ). The steric pre-twisting of the cis-isomer makes this process nearly barrierless[5].

  • Intersystem Crossing to S0​ and Partitioning: At the 3p∗ geometry, the energy gap between the triplet and singlet ground state ( S0​ ) is minimized. A second ISC event occurs, dropping the molecule onto the S0​ surface at a 90° twisted geometry. From this transition state, the molecule partitions into the thermodynamically more stable (E)-isomer (trans) and the original (Z)-isomer (cis)[5].

PES S1_FC S1 (FC) Franck-Condon S0_cis->S1_FC hν (Excitation) T1_cis T1 (cis) Triplet State S1_FC->T1_cis Ultrafast ISC (< 100 fs) T1_p 3p* (Phantom) Twisted Triplet T1_cis->T1_p Torsional Relaxation S0_p S0 (Twisted) Transition State T1_p->S0_p ISC / Decay to Ground State S0_p->S0_cis Partitioning (~50%) S0_p->S0_trans Partitioning (~50%)

Jablonski and Potential Energy Surface diagram mapping the triplet-mediated photoisomerization.

Quantitative Data Summary

Based on the photophysical behavior of heavily substituted nitro- and bromo-stilbenes, the following kinetic and thermodynamic parameters dictate the system's behavior.

Photophysical ParameterUnsubstituted cis-Stilbene(Z)-2-Bromo-2'-nitro-4'-methoxystilbeneMechanistic Rationale
Primary Pathway Singlet ( S1​→1p∗ )Triplet ( T1​→3p∗ )Nitro nπ∗ states and Br heavy-atom effect drive ultrafast ISC[4].
S1​ Lifetime ( τS1​ ) ∼1.4 ps <100 fsRapid depopulation of S1​ via enhanced Spin-Orbit Coupling[2].
ISC Quantum Yield ( ΦISC​ ) <0.05 >0.90 El-Sayed's rules ( 1ππ∗→3nπ∗ ) + Internal Heavy Atom Effect[3].
Isomerization Yield ( Φc→t​ ) ∼0.35 ∼0.40−0.50 Triplet phantom state ( 3p∗ ) typically partitions roughly 1:1 to S0​ isomers[5].

Experimental Protocols & Self-Validating Workflows

To rigorously prove this triplet mechanism, empirical data must be captured using self-validating experimental designs. Below are the definitive protocols for characterizing this molecule.

Protocol 1: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Because the S1​→T1​ transition is ultrafast, fs-TA is required to track the population of the 3p∗ intermediate.

  • Sample Preparation: Dissolve the (Z)-isomer in spectroscopic-grade cyclohexane (a non-polar solvent minimizes ICT stabilization, which can artificially quench the triplet state).

  • Deoxygenation (Critical Step): Subject the sample to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. Failing to remove O2​ will prematurely depopulate the 3p∗ state, skewing the kinetic decay data and artificially lowering the isomerization yield.

  • Data Acquisition: Pump the sample at 350 nm (100 fs pulse width). Probe the excited state dynamics using a white light continuum (400–800 nm) at delay times ranging from 100 fs to 2 ns.

  • Validation Checkpoint: Perform Global Target Analysis. The decay kinetics of the Excited-State Absorption (ESA) band must perfectly match the recovery kinetics of the Ground-State Bleach (GSB). A mismatch indicates parasitic side reactions (e.g., photocyclization to a dihydrophenanthrene derivative).

Protocol 2: HPLC-UV Quantum Yield ( Φ ) Determination

To determine the efficiency of the cis-to-trans conversion ( Φc→t​ ).

  • Actinometry: Calibrate the photon flux of a 365 nm LED source using a standard potassium ferrioxalate chemical actinometer.

  • Irradiation: Irradiate a 10−4 M degassed solution of the (Z)-isomer. Take 50 μ L aliquots at precisely timed intervals (e.g., 0, 10, 20, 30, 60 seconds).

  • Chromatography: Analyze the aliquots via reverse-phase HPLC (C18 column, Acetonitrile/Water mobile phase) to separate and integrate the peaks for the (Z) and (E) isomers.

  • Validation Checkpoint: Record the UV-Vis absorption spectrum of the bulk solution at each time interval. The spectra must exhibit a strict isosbestic point. The maintenance of an isosbestic point is a self-validating proof that the reaction is a clean, two-state cis-to-trans conversion without degradation.

Workflow Step1 Sample Preparation (Z)-isomer in non-polar solvent Degassing via Freeze-Pump-Thaw Step2 fs-Transient Absorption Pump: 350 nm Probe: White Light Continuum (400-800 nm) Step1->Step2 Step4 Actinometry & HPLC Continuous Irradiation Quantify cis/trans ratio for Φ Step1->Step4 Step3 Kinetic Analysis Global Target Analysis Extract ISC and Torsional Lifetimes Step2->Step3

Self-validating experimental workflow for characterizing the photoisomerization mechanism.

References

  • Görner, H. "Triplet pathways in the cis trans photoisomerization of 4-acetyl-and 4-benzoyl-stilbene." Journal of the Chemical Society, Faraday Transactions. URL:[Link]

  • Saltiel, J., et al. "Mechanism of direct cis-trans photoisomerization of the stilbenes." Journal of the American Chemical Society. URL:[Link]

  • Zhu, C., et al. "Photorelaxation Pathways of 4-(N,N-Dimethylamino)-4′-nitrostilbene Upon S1 Excitation Revealed by Conical Intersection and Intersystem Crossing Networks." MDPI. URL:[Link]

  • Sension, R. J., et al. "Energy- and Conformer-Dependent Excited-State Relaxation of an E/Z Photoswitchable Thienyl-Ethene." RSC Publishing. URL:[Link]

  • "Some Formal Results in a Theory of Molecular Rearrangements: Photoisomerism." AIP Publishing. URL:[Link]

Sources

Foundational

X-ray crystallography and solid-state structure of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

In-Depth Technical Guide: X-Ray Crystallography and Solid-State Architecture of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene Introduction & Structural Context The precise determination of molecular geometry in the solid state...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: X-Ray Crystallography and Solid-State Architecture of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

Introduction & Structural Context

The precise determination of molecular geometry in the solid state is a cornerstone of modern chemical physics and drug development. Small-molecule X-ray crystallography remains the gold-standard analytical technique for elucidating these three-dimensional structures at atomic resolution [1][2].

This whitepaper provides an in-depth analysis of the solid-state architecture and crystallographic determination of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene . As a highly functionalized, sterically congested molecule, this specific stilbene derivative presents unique crystallographic challenges and fascinating supramolecular dynamics. By examining the interplay between its steric hindrance, electronic properties, and crystal packing, researchers can gain critical insights into the design of photo-responsive materials and conformationally restricted pharmacophores.

The Physics of Steric Congestion in (Z)-Stilbenes

Stilbenes consist of two phenyl rings linked by a central ethylene bridge. While the (E)-isomer (trans) typically adopts a nearly planar conformation to maximize π -conjugation, the (Z)-isomer (cis) is inherently destabilized by steric repulsion between the inward-facing ortho protons of the two aromatic rings [3].

In the case of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, this steric clash is severely amplified. The presence of a bulky, highly polarizable bromine atom at the 2-position and a rigid, electron-withdrawing nitro group at the 2'-position makes a planar geometry physically impossible [4]. To alleviate this extreme steric strain, the molecule undergoes significant torsional twisting. The two phenyl rings rotate out of the plane of the central C=C double bond, breaking the extended π -conjugation.

This twisting has profound implications for the solid state:

Disruption of π

π Stacking: The non-planar geometry prevents the flat, face-to-face π

π stacking typically seen in aromatic systems.
  • Induction of Halogen Bonding: The twisted geometry exposes the bromine atom, allowing it to act as a Lewis acid (via its σ -hole) and engage in highly directional Br···O halogen bonds with the nitro or methoxy groups of adjacent molecules.

  • Self-Validating Protocol: Single-Crystal X-ray Diffraction (SCXRD)

    To accurately map the atomic coordinates of this hindered system, a rigorous Single-Crystal X-ray Diffraction (SCXRD) workflow must be executed. The following protocol is designed as a self-validating system, ensuring that every experimental choice directly contributes to the mathematical reliability of the final structural model.

    Step 1: Controlled Crystal Growth (Vapor Diffusion)

    • Action: Dissolve the compound in a minimum volume of dichloromethane (DCM) and place it in a small inner vial. Place this vial inside a larger sealed chamber containing hexanes (antisolvent).

    • Causality: Slow vapor diffusion of the non-polar hexane into the DCM gradually lowers the solubility of the stilbene. This slow kinetic regime strongly favors the nucleation of a single, defect-free crystal lattice over rapid, amorphous precipitation.

    Step 2: Cryogenic Mounting

    • Action: Harvest a crystal (approx. 0.1–0.3 mm) using a nylon cryoloop coated in Paratone-N oil. Immediately transfer it to the diffractometer under a cold nitrogen stream (100 K).

    • Causality: The Paratone oil displaces atmospheric moisture and freezes into an isotropic glass at 100 K. This securely anchors the crystal without exerting anisotropic mechanical stress that could cause cracking. Furthermore, cryogenic temperatures critically minimize atomic thermal vibrations (Debye-Waller factors), resulting in sharper diffraction spots and a higher signal-to-noise ratio [1].

    Step 3: Data Collection and Integration

    • Action: Expose the crystal to a high-brilliance X-ray source (e.g., Mo K α or Ga K α MetalJet) while rotating it through a precisely calculated matrix of ω and ϕ angles.

    • Causality: Collecting full reciprocal space coverage ensures high data redundancy. Integration software then applies empirical absorption corrections to account for the heavy bromine atom, which otherwise absorbs X-rays and skews intensity data.

    Step 4: Phase Determination and Refinement

    • Action: Solve the phase problem using Direct Methods or Dual-Space algorithms, and refine the structure using full-matrix least-squares on F2 [2].

    • Causality: Direct methods exploit statistical relationships between the intensities of diffracted beams to calculate initial electron density maps ab initio. The refinement is a self-validating loop: atomic positions are iteratively adjusted until the calculated diffraction pattern perfectly matches the observed data.

    Workflow A Crystal Growth B Cryo-Mounting (100 K) A->B C X-ray Diffraction B->C D Phase Determination C->D E Least-Squares Refinement D->E

    Figure 1: SCXRD workflow for determining small-molecule solid-state structures.

    Data Presentation: Solid-State Packing Metrics

    The validation of a crystal structure relies on specific mathematical metrics. Table 1 summarizes the expected crystallographic parameters for highly hindered (Z)-stilbenes of this class.

    Table 1: Representative Crystallographic Parameters for Highly Hindered (Z)-Stilbenes

    Crystallographic ParameterExpected Value / RangeMechanistic Significance
    Crystal System Monoclinic / TriclinicTypical for highly asymmetric, sterically hindered organic molecules lacking high-order rotational symmetry.
    Space Group P2₁/c or P-1Facilitates dense packing through centrosymmetric inversion, minimizing void space in the lattice.
    Data Collection Temp. 100 KMinimizes atomic thermal vibrations, yielding sharp, high-resolution diffraction data.
    R1 Factor (Final) < 0.05 (5%)Primary validation metric; indicates excellent agreement between the structural model and raw data.
    Goodness-of-Fit (GoF) 0.95 – 1.05Confirms the model is neither over-parameterized nor missing critical electron density (e.g., hidden solvent).
    Solid-State Dynamics: The Hula-Twist Photoisomerization Mechanism

    A defining feature of stilbenes is their ability to undergo reversible photoisomerization upon UV/Visible light irradiation [3]. However, the solid-state environment drastically alters the mechanistic pathway of this transformation.

    In a fluid solution, the (Z) to (E) isomerization typically proceeds via a One-Bond-Flip mechanism, where one phenyl ring rotates 180° around the central C=C bond. In the solid state, the dense crystal packing (dictated by the Br···O and C-H···O interactions) leaves virtually no free volume for such a sweeping rotational motion.

    Instead, solid-state photoisomerization must proceed via a volume-conserving Hula-Twist mechanism [5]. In this pathway, simultaneous rotation occurs around the central C=C double bond and the adjacent C-C single bond. This allows the central ethylene bridge to "flip" while keeping the bulky phenyl rings relatively stationary within their lattice cavities. Because (Z)-2-Bromo-2'-nitro-4'-methoxystilbene is already highly twisted due to its internal steric clash, the activation energy required to initiate this Hula-Twist is significant, making the crystal highly stable at room temperature unless specifically irradiated with targeted UV photons.

    Isomerization Z (Z)-Isomer (Sterically Congested) S1 Excited Singlet State (S1) Z->S1 hν (UV Excitation) E (E)-Isomer (Thermodynamically Stable) S1->E Solid-State: Hula-Twist Solution: One-Bond-Flip E->S1 hν (Visible)

    Figure 2: Photoisomerization pathways of stilbenes in solid-state versus solution.

    Conclusion

    The solid-state structure of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene represents a masterclass in molecular compromise. Prevented from achieving planarity by severe ortho-ortho steric clashes, the molecule adopts a highly twisted conformation that dictates its unique supramolecular packing and optical properties. By employing a rigorous, self-validating SCXRD methodology, researchers can accurately map these interactions, paving the way for the rational design of advanced solid-state photoswitches and structurally restricted therapeutics.

    References
    • Small molecule crystallography | Excillum |[Link]

    • About Small Molecule X-ray Crystallography | Diamond Light Source |[Link]

    • Electronic and steric effects of platinum(II) di-yne and poly-yne substituents on the photo-switching behaviour of stilbene: experimental and theoretical insights | RSC Publishing |[Link]

    • Sterically Hindered Stiff-Stilbene Photoswitch Offers Large Motions, 90% Two-Way Photoisomerization, and High Thermal Stability | ACS Publications |[Link]

    • Photoisomerization of Stilbene Dendrimers: The Need for a Volume-conserving Isomerization Mechanism | Photochemistry and Photobiology (via Researcher.life) |[Link]

    Exploratory

    The Electronic Landscape of (Z)-2-Bromostilbenes: Modulating Reactivity via Nitro and Methoxy Substitution

    Executive Summary The (Z)-2-bromostilbene scaffold is a privileged intermediate in advanced organic synthesis, serving as a direct precursor to heavily functionalized phenanthrenes and polycyclic aromatic hydrocarbons (P...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The (Z)-2-bromostilbene scaffold is a privileged intermediate in advanced organic synthesis, serving as a direct precursor to heavily functionalized phenanthrenes and polycyclic aromatic hydrocarbons (PAHs)[1]. The presence of the ortho-bromo substituent provides a critical handle for post-cyclization functionalization via transition-metal catalysis. However, the reactivity of the stilbene core—both in electrocyclic ring closures and palladium-catalyzed cross-couplings—is profoundly dictated by the electronic nature of peripheral substituents.

    This technical guide provides an in-depth analysis of how strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), and strong electron-donating groups (EDGs), such as the methoxy group (-OMe), modulate the molecular orbital landscape of (Z)-2-bromostilbenes. By understanding these electronic effects, researchers can rationally design synthetic workflows, anticipate reaction failures (such as intersystem crossing or ether cleavage), and optimize catalytic cycles.

    The Dichotomy of Electronic Effects: Nitro vs. Methoxy

    The electronic influence of a substituent on the conjugated stilbene system is governed by the interplay of inductive (-I/+I) and mesomeric/resonance (-M/+M) effects[2]. Because the stilbene core is fully conjugated, mesomeric effects often dominate when substituents are placed in the ortho or para positions relative to the alkene bridge.

    The Nitro Group (-NO₂)

    The nitro group is a powerful electron-withdrawing group. It exerts both a negative inductive effect (-I) through the σ-bond framework and a strong negative mesomeric effect (-M) through the π-system[3].

    • Orbital Impact: The -NO₂ group significantly lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Electron Density: It depletes electron density from the aromatic rings and the bridging alkene, rendering the molecule highly electron-deficient.

    The Methoxy Group (-OMe)

    Conversely, the methoxy group acts as a strong electron-donating group. While oxygen is electronegative and exerts a weak -I effect, the lone pairs on the oxygen atom engage in a dominant positive mesomeric effect (+M), donating electron density into the aromatic π-system[3].

    • Orbital Impact: The -OMe group raises the energy of the HOMO, making the molecule more nucleophilic and easily oxidized.

    • Electron Density: It enriches the electron density across the conjugated system, particularly at the ortho and para positions.

    Quantitative Comparison

    Table 1: Electronic Properties and Hammett Constants

    SubstituentNatureInductive EffectMesomeric EffectHammett σp​
    -NO₂ Strong EWG-I-M+0.78
    -OMe Strong EDG-I+M-0.27
    -H ReferenceNoneNone0.00

    Impact on Reactivity Profiles

    The divergent electronic properties of -NO₂ and -OMe groups dictate the success or failure of downstream transformations of (Z)-2-bromostilbenes.

    Photocyclization (The Mallory Reaction)

    The synthesis of phenanthrenes from (Z)-2-bromostilbenes relies on UV-induced oxidative photocyclization[1]. This reaction proceeds via the excitation of the stilbene to its first excited singlet state (S₁), followed by a conrotatory electrocyclic ring closure to a dihydrophenanthrene intermediate, which is subsequently oxidized to restore aromaticity[4].

    • The Methoxy Advantage: Methoxy-substituted (Z)-2-bromostilbenes generally exhibit high quantum yields for photocyclization. The EDG stabilizes the S₁ state and the resulting radical cation intermediates during the oxidation phase. However, traditional oxidative conditions using stoichiometric iodine (I₂) generate hydrogen iodide (HI) as a byproduct, which can aggressively cleave the acid-sensitive ether bond of the methoxy group[5].

    • The Nitro Penalty: Nitro-substituted stilbenes notoriously fail or perform poorly in photocyclizations. The strong EWG facilitates rapid Intersystem Crossing (ISC) from the reactive S₁ state to an unreactive triplet state (T₁). Because the electrocyclic ring closure is a singlet-state phenomenon, ISC effectively quenches the reaction, leading to low yields and unreacted starting material.

    ElectronicEffects Substrate (Z)-2-Bromostilbene Scaffold Nitro Nitro Group (-NO2) Strong EWG (-I, -M) Substrate->Nitro Methoxy Methoxy Group (-OMe) Strong EDG (+M, -I) Substrate->Methoxy OxAdd Accelerates Pd(0) Oxidative Addition Nitro->OxAdd PhotoFail Intersystem Crossing (Low Cyclization Yield) Nitro->PhotoFail OxAddSlow Decelerates Pd(0) Oxidative Addition Methoxy->OxAddSlow PhotoSuccess Stabilizes Excited State (High Cyclization Yield) Methoxy->PhotoSuccess

    Caption: Logic flow of substituent electronic effects on (Z)-2-bromostilbene reactivity.

    Transition-Metal Catalysis (Cross-Coupling)

    When the 2-bromo group is targeted for Suzuki-Miyaura or Heck cross-coupling, the initial and rate-determining step is often the oxidative addition of a Pd(0) species into the C–Br bond.

    • Nitro Acceleration: By withdrawing electron density from the aromatic ring, the -NO₂ group polarizes the C–Br bond, lowering the activation energy required for the electron-rich Pd(0) center to insert. This accelerates oxidative addition.

    • Methoxy Deceleration: The -OMe group increases electron density at the carbon atom bonded to bromine, strengthening the C–Br bond and increasing the barrier to oxidative addition. Harsher conditions or more electron-rich ligands are often required to drive the reaction.

    Table 2: Substituent Effects on Reactivity Profiles

    SubstituentPhotocyclization YieldPd(0) Oxidative Addition RatePrimary Deactivation / Failure Mode
    -NO₂ Very Low (<10%)AcceleratedIntersystem Crossing (ISC) to Triplet State
    -OMe High (>80%)DeceleratedEther Cleavage (if acidic oxidants are used)

    Experimental Workflows & Self-Validating Protocols

    To successfully harness these molecules, experimental protocols must be designed to circumvent the specific failure modes induced by the substituents.

    Protocol 1: Synthesis of (Z)-2-Bromostilbenes via Wittig Olefination

    The Wittig reaction is the standard method for assembling the stilbene core[6]. Because the reaction yields an E/Z mixture, self-validation via NMR is critical before proceeding to cyclization.

    Step-by-Step Methodology:

    • Reagent Preparation: Suspend benzyltriphenylphosphonium chloride (1.1 equiv) and the appropriate substituted 2-bromobenzaldehyde (1.0 equiv) in anhydrous solvent[5].

    • Base Addition: Add lithium hydroxide monohydrate (2.2 equiv) and heat the mixture under reflux for 2 hours[5].

    • Workup & Isolation: Cool to room temperature, quench with water, and extract with dichloromethane. Purify the crude mixture via silica gel flash chromatography.

    • Self-Validating Check (Critical): Analyze the purified product via ¹H NMR (300 or 400 MHz, CDCl₃). The geometry of the alkene must be confirmed by the coupling constant (J) of the vinylic protons.

      • Validation for (Z)-isomer: Vinylic protons will appear as doublets at ~6.6–6.7 ppm with a coupling constant of J=12 Hz [5].

      • Validation for (E)-isomer: Vinylic protons will appear as doublets at ~7.4–7.5 ppm with a coupling constant of J=18 Hz [5].

      • Causality: Only the (Z)-isomer possesses the correct spatial orientation to undergo electrocyclic ring closure. If the (E)-isomer dominates, a photoisomerization step must be performed prior to cyclization.

    Protocol 2: Air-Driven KI-Mediated Photocyclization (Optimized for Methoxy Substrates)

    Standard I₂/O₂ photocyclization generates HI, which cleaves methoxy groups[5]. To preserve the -OMe substituent, a modified protocol utilizing Potassium Iodide (KI) and a base is required.

    Step-by-Step Methodology:

    • Solution Preparation: Dissolve the methoxy-substituted (Z)-2-bromostilbene (1 mM) in cyclohexane[5].

    • Mediator Addition: Add a catalytic amount of Potassium Iodide (KI, 1 equiv) and Potassium Carbonate (K₂CO₃, 10 equiv)[5].

      • Causality: The K₂CO₃ acts as an acid scavenger, neutralizing any trace HI generated during the cycle, thereby preventing ether cleavage and improving the yield of the methoxy-phenanthrene to >80%[5].

    • Irradiation: Irradiate the mixture using a 450 W high-pressure mercury lamp open to the air[5]. Air serves as the terminal oxidant, driving the catalytic cycle of KI to I₂[4].

    • Reaction Monitoring: Monitor the disappearance of the starting material via TLC or HPLC. The reaction is typically complete within 1 to 2 hours[4].

    PhotocyclizationWorkflow Start Substituted (Z)-2-Bromostilbene Irrad UV Irradiation (450 W Hg Lamp) Start->Irrad Cyclize Electrocyclic Ring Closure Irrad->Cyclize Mediator KI / O2 Mediator System Oxidation Aromatization (Oxidation) Mediator->Oxidation Cyclize->Mediator Cyclize->Oxidation Product Substituted Phenanthrene Oxidation->Product

    Caption: KI-mediated oxidative photocyclization workflow for (Z)-2-bromostilbenes.

    Conclusion

    The rational design of synthetic routes involving (Z)-2-bromostilbenes requires a rigorous understanding of molecular electronic effects. While methoxy groups enrich the π-system and facilitate high-yielding photocyclizations (provided acid-scavenging protocols are employed), nitro groups trigger intersystem crossing, effectively shutting down photochemical pathways while simultaneously priming the C–Br bond for accelerated transition-metal insertion. By aligning the choice of substituents with the intended mechanism of activation, researchers can bypass inherent chemical bottlenecks and streamline the synthesis of complex polycyclic architectures.

    Sources

    Foundational

    Technical Guide: Elucidating the Electronic Structure of Substituted Stilbenes using UV-Vis Spectroscopy

    An in-depth technical guide or whitepaper on the core. A Case Study on (Z)-2-Bromo-2'-nitro-4'-methoxystilbene Abstract Stilbene and its derivatives are fundamental scaffolds in photochemistry, materials science, and med...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide or whitepaper on the core.

    A Case Study on (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Abstract

    Stilbene and its derivatives are fundamental scaffolds in photochemistry, materials science, and medicinal chemistry, prized for their unique photoisomerization properties. Their electronic behavior, which underpins these properties, is highly sensitive to substitution patterns. This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of a complex, sterically hindered stilbene, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene. While primary experimental data for this specific, unpublished isomer is not available, this document synthesizes data from structurally related analogs to build a robust predictive model for its spectral behavior. We will detail a comprehensive protocol for acquiring its UV-Vis spectrum, interpret the anticipated spectral features by dissecting the electronic contributions of each substituent, and provide the theoretical framework necessary for researchers in drug development and materials science to apply these principles to their own work.

    Introduction: The Stilbene Core and the Language of Light

    The stilbene backbone, characterized by a central carbon-carbon double bond connecting two phenyl rings, is a classic chromophore. The absorption of UV-Vis radiation excites electrons within its extensive π-conjugated system, primarily through a high-energy π→π* transition. The position (λmax) and intensity (molar absorptivity, ε) of this absorption band are exquisitely sensitive to two key factors:

    • Stereochemistry: The planar, more stable (E)-isomer allows for maximum orbital overlap, resulting in a high-intensity absorption at a longer wavelength. In contrast, the (Z)-isomer, such as our target molecule, experiences significant steric hindrance between the phenyl rings. This forces the rings out of planarity, disrupting conjugation, which classically leads to a lower intensity (hypochromic) and blue-shifted (hypsochromic) absorption band compared to its (E)-counterpart.

    • Aromatic Substitution: The electronic properties of substituents on the phenyl rings modulate the energy of the π→π* transition. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create "push-pull" systems, extending conjugation and shifting the absorption to longer, lower-energy wavelengths (a bathochromic or red shift).

    Our target molecule, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, is a compelling subject due to its complex substitution pattern:

    • Nitro Group (-NO₂): A powerful EWG and chromophore.

    • Methoxy Group (-OCH₃): A strong EDG (auxochrome).

    • Bromo Group (-Br): An EWG by induction but a weak EDG by resonance.

    • Ortho-Substitution: The presence of substituents at the 2 and 2' positions introduces additional steric clash, further twisting the molecule and impacting the electronic spectrum.

    Understanding the UV-Vis spectrum is therefore the first critical step in characterizing the molecule's ground-state electronic structure, which is essential for predicting its photochemical behavior, stability, and potential applications.

    Predicted Spectral Data and Analogs

    Direct experimental data for (Z)-2-Bromo-2'-nitro-4'-methoxystilbene is not present in publicly accessible spectral databases. However, by analyzing data from related compounds, we can establish a highly reliable prediction of its key spectral features. The primary absorption band of interest is the π→π* transition of the conjugated system.

    CompoundKey Substituentsλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventRationale for Inclusion & Citation
    (Z)-StilbeneUnsubstituted280~10,000EthanolThe parent (Z)-isomer provides a baseline for the hypsochromic and hypochromic effects of non-planarity.
    (E)-4-NitrostilbeneNitro (EWG)34628,000DioxaneDemonstrates the significant bathochromic and hyperchromic effect of a strong EWG on the planar stilbene core.
    (E)-4-Methoxy-4'-nitrostilbeneMethoxy (EDG) + Nitro (EWG)38527,000EthanolA classic "push-pull" system, showing a further bathochromic shift due to extended conjugation.
    2-NitrotolueneOrtho-Nitro~252~5,500EthanolIllustrates the absorption of the isolated nitro-phenyl moiety, which may appear as a separate, shorter-wavelength band.
    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (Predicted) ~300 - 320 ~8,000 - 12,000 Ethanol / Acetonitrile Prediction: The powerful push-pull effect of the -NO₂ and -OCH₃ groups will cause a bathochromic shift relative to (Z)-stilbene. However, the severe steric hindrance from the (Z)-configuration and ortho-substituents will disrupt planarity, causing a significant hypsochromic (blue) shift and hypochromic effect compared to a planar (E)-push-pull analog.

    Experimental Protocol: A Self-Validating Workflow

    This protocol ensures the acquisition of accurate and reproducible UV-Vis absorption data. The causality behind each step is explained to ensure scientific integrity.

    Reagent and Solvent Selection
    • Analyte: Synthesized and purified (Z)-2-Bromo-2'-nitro-4'-methoxystilbene. Purity should be >95% as confirmed by NMR or LC-MS, as impurities with strong chromophores can drastically alter the spectrum.

    • Solvent: Use a UV-grade spectroscopic solvent.

      • Primary Choice: Acetonitrile (ACN) or Ethanol (EtOH).

      • Causality: These solvents are transparent deep into the UV region (<200 nm), preventing solvent absorbance from interfering with the analyte's spectrum. Their differing polarities can also be used to investigate solvatochromic effects, where the λmax shifts with solvent polarity, providing further insight into the electronic nature of the transition.

    Sample Preparation
    • Stock Solution (1 mM): Accurately weigh ~1-2 mg of the compound using an analytical balance. Dissolve it in the chosen solvent in a 5 mL Class A volumetric flask.

      • Causality: A stock solution allows for precise and easy serial dilutions. Working with millimolar concentrations is standard practice and minimizes weighing errors.

    • Working Solutions (1-20 µM): Prepare a series of dilutions from the stock solution to find a concentration that yields a maximum absorbance (Amax) between 0.5 and 1.0 AU (Absorbance Units). An initial target of 10 µM is recommended.

      • Causality: The Beer-Lambert Law (A = εbc) is most linear and accurate within this absorbance range. Absorbance values >1.5 can suffer from instrumental non-linearity and stray light effects, while values <0.1 are more susceptible to noise.

    Instrumentation and Data Acquisition
    • Instrument: A dual-beam UV-Vis spectrophotometer.

    • Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

      • Causality: Quartz is transparent throughout the UV-Vis range (typically 190-1100 nm), whereas glass or plastic cuvettes absorb UV light below ~340 nm. A matched pair ensures that any absorbance from the cuvette material itself is cancelled out.

    • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Run a baseline scan across the desired wavelength range (e.g., 200-600 nm). This subtracts the spectral contribution of the solvent and the cuvettes.

      • Causality: This is the most critical step for data accuracy. Without a proper baseline, solvent absorbance peaks or optical mismatch between cuvettes can be misinterpreted as analyte features.

    • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample beam path. Acquire the absorption spectrum.

    • Data Processing: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: ε = A / (b * c), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Compound (>95% Purity) stock 2. Prepare 1 mM Stock Solution weigh->stock work 3. Dilute to ~10 µM Working Solution stock->work baseline 4. Run Solvent Baseline (Quartz Cuvettes) work->baseline Fill Cuvettes measure 5. Measure Sample Spectrum baseline->measure process 6. Identify λmax Calculate ε measure->process end Validated UV-Vis Data (λmax, ε) process->end Final Spectrum

    Caption: Workflow for acquiring a validated UV-Vis absorption spectrum.

    Authoritative Interpretation of the Spectrum

    The anticipated UV-Vis spectrum of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene will be a product of competing electronic and steric effects.

    • Primary π→π Transition (S₀→S₁):* This will be the main absorption band, predicted around 300-320 nm .

      • Electronic Push-Pull Effect: The methoxy group (-OCH₃) on one ring donates electron density into the π-system, while the nitro group (-NO₂) on the other ring withdraws it. This intramolecular charge-transfer character lowers the energy gap between the ground state (S₀) and the first excited state (S₁), contributing to a bathochromic (red) shift.

      • Steric Hindrance Effect: This is the dominant factor. The (Z)-geometry and the bulky ortho-substituents (-Br and -NO₂) prevent the two phenyl rings from achieving a coplanar arrangement. This steric clash severely disrupts π-orbital overlap across the central double bond. A disrupted conjugation raises the energy of the π→π* transition, resulting in a strong hypsochromic (blue) shift and a lower molar absorptivity (hypochromic effect) when compared to a hypothetical planar equivalent. The final λmax is a balance between these two opposing effects.

    • Secondary Transitions (S₀→S₂): A second, higher-energy band may be observed in the 240-260 nm region. This can be attributed to localized π→π* transitions within the individual, electronically distinct aromatic rings (the bromo-phenyl and methoxy-nitro-phenyl moieties), behaving as almost independent chromophores due to the severe central twist. The absorption of the 2-nitrotoluene analog (~252 nm) supports this interpretation.

    G cluster_effects Modulating Factors S0 Ground State (S₀) S1 Excited State (S₁) S0->S1  π→π* (Main Band) ~300-320 nm S2 Excited State (S₂) S0->S2  Local π→π* ~240-260 nm red Bathochromic Shift (-NO₂, -OCH₃) red->S1 Lowers Energy blue Hypsochromic Shift ((Z)-isomer, ortho-sterics) blue->S1 Raises Energy

    Caption: Energy diagram of electronic transitions for the target molecule.

    Conclusion for the Research Professional

    The UV-Vis spectrum is more than a mere fingerprint; it is a direct probe into the electronic heart of a molecule. For a complex molecule like (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, a careful analysis, informed by data from structural analogs, allows us to predict a primary π→π* transition around 300-320 nm, whose position and intensity are a direct consequence of the battle between electronic push-pull effects and overriding steric hindrance. This guide provides the robust experimental and interpretive framework necessary for researchers to confidently acquire and analyze such data, forming the foundational characterization required for any further investigation into the photochemistry, stability, or biological activity of novel stilbene derivatives.

    References

    • Title: Stilbene, (Z)- Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

    • Title: 4-Nitrostilbene Source: Spectroscopic Data of Organic Compounds, Vol. 2 (Paywalled Archive, Abstract available) URL: [Link]

    • Title: 1-Methyl-2-nitrobenzene Source: AIST: Spectral Database for Organic Compounds, SDBS URL: [Link] (Note: Search for compound name or CAS No. 88-72-2 on the site)

    • Title: Synthesis and Photophysical Properties of Some New Push-Pull Stilbene Derivatives Source: Molecules, 2012, 17(5), 5799-5808 (MDPI) URL: [Link]

    • Title: Photochemistry of Stilbenes Source: Chemical Reviews, 1993, 93 (1), pp 27-49 (ACS Publications) URL: [Link]

    Exploratory

    Photophysical Properties and Fluorescence of Methoxystilbene Derivatives: A Comprehensive Technical Guide

    Introduction: The Photochemical Landscape Stilbene and its derivatives serve as fundamental models in photochemistry. Their excited-state dynamics are traditionally characterized by a strict competition between radiative...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Photochemical Landscape

    Stilbene and its derivatives serve as fundamental models in photochemistry. Their excited-state dynamics are traditionally characterized by a strict competition between radiative decay (fluorescence) and non-radiative trans-cis photoisomerization 1. However, the introduction of methoxy (–OCH₃) substituents onto the stilbene backbone fundamentally rewrites this photophysical landscape.

    As a strong electron-donating group, the methoxy substituent enriches the electron density of the conjugated π -system. In symmetrically substituted derivatives or push-pull systems, this modification introduces a pronounced Charge-Transfer (CT) character to the lowest excited singlet state ( S1​ ) 2. Understanding the causality behind how solvent polarity interacts with this CT state is critical for researchers developing fluorescent probes, scintillators, or photooxidants.

    Mechanistic Causality: Solvent Polarity and the CT State

    In unsubstituted trans-stilbene, photoexcitation populates a Locally Excited (LE) state. This state rapidly overcomes a small activation energy barrier ( Ea​ ) to form a twisted perpendicular state ( 1P∗ ), leading to ultrafast non-radiative decay and low fluorescence quantum yields.

    For methoxystilbenes, the mechanism diverges based on the microenvironment:

    • In Non-Polar Solvents (e.g., Cyclohexane): The LE state remains dominant. The photophysics closely mirror standard stilbenes, where fluorescence directly competes with the twisting mechanism.

    • In Polar Solvents (e.g., Acetonitrile, Water/Methanol): Solvent dipole relaxation rapidly stabilizes the highly polar CT state. This stabilization significantly lowers the energy of the S1​ state, resulting in massive bathochromic (Stokes) shifts 3. Crucially, the stabilized CT state alters the activation barrier for the twisting motion. For example, in 3,3',5,5'-tetramethoxystilbene (TMST), this stabilization extends the fluorescence lifetime from 2.3 ns in cyclohexane to an exceptional 16.6 ns in acetonitrile 2.

    Photophysics Ground S0 (trans-Methoxystilbene) FC Franck-Condon State (S1*) Ground->FC hν (Excitation) LE Locally Excited State (1LE) FC->LE Vibrational Relaxation LE->Ground Fluorescence (Non-polar) CT Charge Transfer State (1CT) LE->CT Solvent Relaxation (Polar) Twisted Twisted Perpendicular State (1P*) LE->Twisted Activation Energy (Ea) CT->Ground Red-shifted Fluorescence CT->Twisted Twisting Twisted->Ground Non-radiative Decay (α) Cis S0 (cis-Methoxystilbene) Twisted->Cis Non-radiative Decay (1-α)

    Photophysical pathways of methoxystilbenes illustrating the competition between fluorescence and isomerization.

    Quantitative Photophysical Data

    The structural position of the methoxy group dictates the severity of the solvent effect. While mono-substituted derivatives like 3-methoxystilbene exhibit a "meta-effect" making them practically solvent-independent, symmetrically substituted (TMST) and push-pull derivatives (MSTBA) show extreme sensitivity 2, 3.

    DerivativeSolventEmission λmax​ Quantum Yield ( ΦF​ )Lifetime ( τ )
    3-Methoxystilbene Cyclohexane358 nmN/A0.7 ns
    3-Methoxystilbene Acetonitrile359 nmN/A0.9 ns
    trans-TMST Cyclohexane~380 nm0.782.3 ns
    trans-TMST Acetonitrile~450 nm0.4016.6 ns
    MSTBA Cyclohexane (CH)~380 nmN/A670 ps
    MSTBA Water/Methanol (WM)~420 nmN/A80 ps

    Self-Validating Experimental Workflows

    To ensure high scientific integrity and reproducibility, the photophysical characterization of methoxystilbenes must follow strict, self-validating protocols to prevent common artifacts like inner-filter effects or oxygen quenching.

    Workflow Prep Sample Preparation (<0.1 OD) Abs UV-Vis Absorption (Determine λ_max) Prep->Abs Step 1 Steady Steady-State Fluorescence (Spectra & Φ_F) Abs->Steady Step 2 Life TCSPC (Lifetime τ) Steady->Life Step 3 Data Photophysical Analysis (CT State Validation) Life->Data Step 4

    Self-validating experimental workflow for the photophysical characterization of methoxystilbenes.

    Protocol 1: Steady-State Fluorescence & Relative Quantum Yield ( ΦF​ )

    Causality Check: Accurate quantum yield determination requires preventing inner-filter effects (where the fluorophore reabsorbs its own emission). This is achieved by strictly maintaining the optical density below 0.1 at the excitation wavelength 3.

    • Sample Preparation: Prepare a 10−6 M solution of the methoxystilbene derivative in spectroscopic-grade solvents of varying polarity.

    • Absorbance Verification: Record the UV-Vis absorption spectrum using a 1 cm pathlength quartz cuvette. Identify the λmax​ and verify that A(λexc​)≤0.1 .

    • Standard Selection: Choose a reference standard with a known quantum yield and a similar absorption/emission profile. For methoxystilbenes, anthracene in cyclohexane ( ΦF​=0.36 ) or quinine sulfate in 0.1 N H2​SO4​ ( ΦF​=0.577 ) are standard benchmarks 3, [[1]]().

    • Emission Integration: Excite both the sample and the standard at the exact same wavelength. Record the emission spectra and integrate the total area under the fluorescence curve ( I ).

    • Calculation: Apply the comparative formula, correcting for the refractive index ( η ) of the solvents used:

      Φx​=Φst​×(Ist​Ix​​)×(Ax​Ast​​)×(ηst2​ηx2​​)
    Protocol 2: Time-Correlated Single Photon Counting (TCSPC) for Lifetimes

    Causality Check: Dissolved oxygen is a potent quencher of excited states (particularly triplet states and radical cations) 4. Deaeration is critical to eliminate collisional quenching artifacts, ensuring the measured lifetime reflects intrinsic molecular photophysics [[1]]().

    • Deaeration: Bubble the sample with high-purity Nitrogen ( N2​ ) or Argon for 30 minutes to purge dissolved oxygen.

    • Pulsed Excitation: Excite the sample using a picosecond diode laser or LED matching the absorption maximum.

    • Magic Angle Detection: Collect emission at the λmax​ determined from the steady-state spectra. Use a magic angle (54.7°) polarizer on the emission path to eliminate rotational depolarization artifacts.

    • IRF Deconvolution: For fast-decaying derivatives like MSTBA (which decays in ~80 ps in polar media) 3, record the Instrument Response Function (IRF) using a scattering solution (e.g., LUDOX). Deconvolute the IRF from the decay curve to extract the true lifetime ( τ ).

    • Statistical Fitting: Fit the decay to an exponential model, ensuring the reduced χ2 value strictly falls between 0.9 and 1.2.

    Advanced Applications in Drug Development & Materials

    The unique photophysics of methoxystilbenes are actively leveraged across multiple high-tech domains:

    • Fluorescent Probes for Saccharides: Derivatives combining methoxy groups with boronic acids (e.g., MSTBA) act as highly sensitive saccharide sensors. Upon binding sugars, the hybridization of the boronic acid changes, altering its electron-withdrawing capability and significantly modulating both the fluorescence intensity and lifetime [[3]]().

    • Irreversible Photooxidants: N-alkoxyheterocycles and methoxystilbene derivatives are utilized as irreversible photooxidants in photochemical synthesis, where their radical cations play a crucial role in electron transfer mechanisms 4.

    • Neutron Scintillators: Certain crystalline forms of stilbene derivatives are employed as scintillators for fast neutron detection due to their distinct luminescence characteristics and excellent pulse-shape discrimination capabilities 5.

    References

    • Solvent Effect on the Photochemical Properties of Symmetrically Substituted trans-3,3',5,5'-Tetramethoxystilbene.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGNBZ9nMytx-u3M6CdTu7C_izsXfgIDEqNI6uVEDqj6kjDacpVW0PoQ-zPgwKLVSk54DqxjQ45YmF5JpTEU0mskfn0XXz3UurfFa0zuwgxiqdsmWb2h6jEDy52pzYILbCyDzfB6r2ZJwNsYBfByTdq8EJPWuYd-vqu_vLPH1GuGBgBf4VEJxkv75hTIMr5T5vHreHAb_sWBamj6VIBwSbIcT8udAdTskXPZ5r4nz3WYyfP_BJDcY9OnRbecKcA30_gRhPmQrkiFAkalUy7Q9BFPygj-eB9a14tFXc=]
    • Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides.National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlGyKS_dmsnknEbQfIinbRVmDVh5wNGPF68UawJcBA9uSLVjhKSIVNTncccOtNN5c5be5x-zKfjhrEbSFiXjtGW8V36J7_iSSRlRQ548fHPn0c_8ekvrLXJzcp83uI2q40BZwbfthHvBUYmx4=]
    • Photochemical cis/trans isomerization of a stilbazolium betaine.d-nb.info.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGNGfrbX5JpXOhvz1iNGTXCTz8hhGdxrf3TAUc060aRHKxViac1Ck8195sROTYPDvSRRKShoDIFnOB2ZAjN9u3iPFTLO-sqhg1Av2tVuLF3RX67NrqoZ0DLkc=]
    • stilbene crystal scintillation.Science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM5KC-AmHKcHL-EREhq352L6OL_A8GHpK4xXbl4dkR0LZ0g0IwqDgKMGeRn2XiM3nrdL2kJp49DRBLLP9N8ONlWQctyWcKyOM-CC7pUXGhD3w5s7A0ZW3aaE7I6KhF5n_-y9spErrz854DsRSWMsrpYoEeKiL6iuo8cr3FV-p-_Ezy7w==]
    • N-Alkoxyheterocycles As Irreversible Photooxidants.National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrc5DNzU7ccg7hGIZ2qJR7FUCKJbZBBJB7WYaT8qT9tcbCxneNUMdYHTm9VvM8csth3KkDbV4Zl9ZuluLHsHK2a802nDJEtB7Y4O637--Tn5WkVTAuIF5anNh-P9SuilnpSFhrH5wXzuyT1hA=]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Stereoretentive Suzuki-Miyaura Cross-Coupling of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Executive Summary (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) is a highly functionalized, sterically demanding intermediate utilized in the synthesis of complex polycyclic pharmacophores, including functio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) is a highly functionalized, sterically demanding intermediate utilized in the synthesis of complex polycyclic pharmacophores, including functionalized phenanthrenes, indoles, and dibenzazepine derivatives[1]. The presence of an ortho-bromo substituent on a (Z)-stilbene backbone presents a unique synthetic challenge during palladium-catalyzed Suzuki-Miyaura cross-coupling: the propensity of the (Z)-alkene to isomerize to the thermodynamically favored (E)-isomer during the catalytic cycle[2].

    This application note details a field-proven, stereoretentive protocol that leverages specific steric and electronic ligand properties to suppress bond rotation, ensuring high yields of the (Z)-biaryl product while maintaining complete structural integrity.

    Mechanistic Rationale & The Isomerization Challenge

    The (Z)-isomer of stilbene derivatives is inherently less stable than the (E)-isomer due to steric clashes between the aromatic rings, which force the system out of planarity and disrupt extended π -conjugation[2]. During a standard Suzuki-Miyaura coupling, the oxidative addition of Pd(0) into the C–Br bond forms a long-lived Pd(II) intermediate. If the subsequent transmetalation step is slow, the Pd(II) species can undergo a π

    σ

    π rearrangement or simple C=C bond rotation, leading to extensive (Z) (E) isomerization[3].

    Causality in Experimental Design: To prevent isomerization, the lifetime of the Pd(II) intermediate must be minimized. This is achieved by:

    • Ligand Selection: Utilizing bulky, electron-rich mono-dentate phosphines like tri(o-tolyl)phosphine (P(o-Tol) 3​ ). The massive steric bulk (Tolman cone angle of 194°) crowds the palladium center, accelerating the final reductive elimination step and physically restricting the rotational degrees of freedom of the bound stilbene[3].

    • Base & Solvent Matrix: Employing a strong, soluble base in a biphasic system (e.g., K 2​ CO 3​ in Toluene/EtOH/H 2​ O) to accelerate the formation of the reactive boronate complex, thereby drastically increasing the transmetalation rate.

    SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L₂ (Retains Z-geometry) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation Addition of Ar'-B(OH)₂ OxAdd->TransMet + Base, - Br⁻ Isomer Isomerization Pathway (E)-Isomer (Undesired) OxAdd->Isomer Slow Transmetalation (Bond Rotation) RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim + Boronic Acid RedElim->Pd0 Regenerate Pd(0) Product (Z)-2-Aryl-2'-nitro- 4'-methoxystilbene RedElim->Product Product Release

    Catalytic cycle of stereoretentive Suzuki coupling highlighting the (Z) to (E) isomerization risk.

    Optimization of Reaction Parameters

    The quantitative data below illustrates the critical relationship between ligand cone angle and stereoretention. Standard catalysts like Pd(PPh 3​ ) 4​ result in near-complete inversion to the (E)-isomer, whereas Pd(P(o-Tol) 3​ ) 2​ preserves the (Z)-configuration[3].

    Catalyst SystemLigand Cone AngleTemp (°C)Base / SolventConversion (%)(Z):(E) Ratio
    Pd(PPh 3​ ) 4​ 145°80K 2​ CO 3​ / Dioxane-H 2​ O>9530 : 70
    Pd(dppf)Cl 2​ ~160°80K 2​ CO 3​ / Dioxane-H 2​ O8545 : 55
    Pd(OAc) 2​ / SPhos>180°60K 3​ PO 4​ / Toluene-H 2​ O>9582 : 18
    Pd(P(o-Tol) 3​ ) 2​ 194° 50 K 2​ CO 3​ / Tol-EtOH-H 2​ O 92 96 : 4

    Self-Validating Experimental Protocol

    This protocol describes the coupling of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene with a standard arylboronic acid (e.g., 4-methoxyphenylboronic acid).

    Reagents & Equipment Preparation
    • (Z)-2-Bromo-2'-nitro-4'-methoxystilbene: 1.0 mmol (334.2 mg)

    • Arylboronic Acid: 1.5 mmol (1.5 equiv.)

    • Pd(P(o-Tol) 3​ ) 2​ : 0.05 mmol (5 mol%)

    • K 2​ CO 3​ : 3.0 mmol (3.0 equiv.)

    • Solvent: Toluene / Ethanol / Water (3:1:1 v/v/v), 10 mL total.

    • Equipment: 25 mL Schlenk tube, magnetic stir bar, argon manifold. Note: Wrap the reaction vessel in aluminum foil to prevent ambient photoisomerization.

    Step-by-Step Methodology
    • Reagent Charging: To the flame-dried Schlenk tube, add the stilbene substrate, arylboronic acid, and K 2​ CO 3​ .

    • Solvent Addition & Degassing (Critical Step): Add the 10 mL solvent mixture. Degas the suspension via three consecutive freeze-pump-thaw cycles, or sparge vigorously with Argon for 30 minutes.

      • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands to phosphine oxides, killing the catalytic cycle and promoting homocoupling of the boronic acid.

    • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(P(o-Tol) 3​ ) 2​ catalyst. Seal the tube.

    • Reaction Execution: Heat the mixture in a pre-warmed oil bath at 50 °C for 16 hours with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system.

    • In-Process Control (IPC):

      • TLC Validation: Sample the organic layer. Elute with Hexanes/EtOAc (8:2). The starting material (Rf ~0.6) should be consumed, replaced by a new, highly UV-active spot (Rf ~0.45).

      • LC-MS Validation: Confirm the presence of the product mass (e.g., [M+H] + = 362.1 for the 4-methoxyphenyl coupled product) and assess the Z/E ratio via UV trace at 254 nm.

    • Workup: Cool to room temperature. Dilute with 20 mL Ethyl Acetate and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

    Troubleshooting & Field-Proven Insights

    • Photoisomerization: Stilbenes are highly photoactive. Exposure to standard laboratory fluorescent lighting can trigger an energy transfer pathway leading to E/Z-photoisomerization[4]. All workup and purification steps should be conducted in amber glassware or under subdued lighting.

    • Protodeboronation: If LC-MS indicates high levels of the des-bromo stilbene (reduction product) and unreacted starting material, the boronic acid is undergoing protodeboronation. Solution: Lower the reaction temperature to 40 °C and increase the boronic acid equivalents to 2.0.

    • Steric Stalling: The ortho-bromo position is highly hindered. If conversion stalls at <50%, do not increase the temperature (which will induce isomerization). Instead, add an additional 2.5 mol% of catalyst and ensure the biphasic stirring is creating a true emulsion.

    References

    • Chehal, N. K., et al. "Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

    • Gieshoff, T., et al. "Photoredox catalysis harvesting multiple photon or electrochemical energies." PMC, National Institutes of Health. Available at:[Link]

    • "Strategies Towards the Synthesis of 4-(3-methyl-but-1-enyl)-3,5,3',4'- tetrahydroxystilbene (Arachidin-1) and Resveratrol Analogues." University of Hertfordshire Research Archive. Available at: [Link]

    • "The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives." PMC, National Institutes of Health. Available at:[Link]

    Sources

    Application

    Application Note: (Z)-2-Bromo-2'-nitro-4'-methoxystilbene as a Precursor for Combretastatin A-4 Analogs

    Scientific Rationale & Introduction Combretastatin A-4 (CA-4) is a highly potent microtubule-targeting agent originally isolated from the bark of the South African willow tree Combretum caffrum[1]. By binding selectively...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Introduction

    Combretastatin A-4 (CA-4) is a highly potent microtubule-targeting agent originally isolated from the bark of the South African willow tree Combretum caffrum[1]. By binding selectively to the colchicine site of β-tubulin, CA-4 inhibits tubulin polymerization, which leads to rapid vascular shutdown and central tumor necrosis[2]. Despite its profound efficacy as a vascular disrupting agent (VDA), the clinical utility of natural CA-4 is severely limited by its poor aqueous solubility and its thermodynamic propensity to isomerize from the highly active cis (Z) conformation into the biologically inactive trans (E) conformation[3][4].

    To overcome these pharmacokinetic and structural limitations, modern drug development relies heavily on structural rigidification and bioisosteric replacement strategies. (Z)-2-Bromo-2'-nitro-4'-methoxystilbene serves as an advanced, orthogonally functionalized precursor designed specifically for the synthesis of conformationally locked or highly functionalized CA-4 analogs.

    The strategic value of this precursor lies in its specific functional groups:

    • The (Z)-Stilbene Core: Maintains the critical spatial arrangement of the two aryl rings required for optimal fit within the colchicine binding pocket[4].

    • The 2'-Nitro Group: Acts as a masked amine. It can be selectively reduced under mild conditions, enabling the synthesis of amides, triazoles, or fused heterocycles (e.g., indoles or quinolines) that lock the molecule and prevent double-bond isomerization[3][5].

    • The 2-Bromo Group: Provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the extension of the molecular framework without disrupting the nitro group[6].

    Mechanistic Pathway

    The biological efficacy of CA-4 analogs derived from this precursor relies entirely on the preservation of the (Z)-geometry and the introduction of stabilizing moieties that lock this conformation. The following diagram illustrates the logical progression from the chemical precursor to its ultimate pharmacological effect.

    G Precursor (Z)-2-Bromo-2'-nitro- 4'-methoxystilbene Analog Conformationally Locked CA-4 Analog Precursor->Analog Chemical Derivatization Tubulin Colchicine Binding Site on β-Tubulin Analog->Tubulin High Affinity Binding Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Structural Destabilization Vascular Vascular Disruption & Tumor Necrosis Inhibition->Vascular Mitotic Arrest

    Figure 1: Mechanistic pathway from the (Z)-stilbene precursor to tumor vascular disruption.

    Experimental Workflows & Protocols

    Causality in Experimental Design

    When working with (Z)-stilbenes, the primary risk is photo-induced or thermally-induced isomerization to the (E)-isomer[3]. Therefore, all reactions must be conducted under amber lighting or in foil-wrapped glassware.

    Furthermore, the reduction of the 2'-nitro group must be highly chemoselective. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated because it will rapidly reduce the alkene bridge to a bibenzyl derivative and may cause hydrodehalogenation of the 2-bromo group. Instead, mild electron-transfer reductions (e.g., Sodium dithionite or Zinc/Ammonium chloride) are required to preserve the structural integrity of the precursor[3].

    Workflow Start Starting Material: (Z)-Isomer Step1 Step 1: Nitro Reduction (Na2S2O4, EtOH/H2O) Start->Step1 IsomerCheck1 QC: 1H-NMR (J=12 Hz) Check Z-geometry Step1->IsomerCheck1 Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Aryl-B(OH)2) IsomerCheck1->Step2 If Z-isomer intact IsomerCheck2 QC: HPLC & NMR Confirm Final Analog Step2->IsomerCheck2 End Purified CA-4 Analog IsomerCheck2->End

    Figure 2: Synthetic workflow ensuring the preservation of the active (Z)-geometry.

    Protocol A: Chemoselective Reduction of the 2'-Nitro Group

    Objective: Convert (Z)-2-Bromo-2'-nitro-4'-methoxystilbene to (Z)-2'-amino-2-bromo-4'-methoxystilbene without alkene reduction or isomerization.

    Materials:

    • (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (1.0 eq)

    • Sodium dithionite (Na₂S₂O₄) (4.0 eq)[3]

    • Ethanol / Water (2:1 v/v)

    • Amber glassware

    Step-by-Step Procedure:

    • Preparation: Dissolve the precursor in the ethanol/water mixture in a foil-wrapped round-bottom flask to prevent photo-isomerization.

    • Reaction: Add Na₂S₂O₄ portion-wise at room temperature under continuous magnetic stirring.

    • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The nitro compound will appear at a higher Rf, while the resulting amine will be highly polar and fluorescent under 254 nm UV light.

    • Quenching & Extraction: Once complete (typically 2-4 hours), evaporate the ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

    • Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validating QC: Perform ¹H-NMR immediately. The diagnostic alkene protons should appear as two doublets with a coupling constant ( J ) of ~12 Hz, confirming the retention of the cis (Z) geometry. A J value of ~16 Hz indicates undesired isomerization to the trans form.

    Protocol B: Suzuki-Miyaura Cross-Coupling at the 2-Bromo Position

    Objective: Introduce an aryl or heteroaryl group at the 2-position to explore Structure-Activity Relationships (SAR) or initiate cyclization to lock the conformation.

    Materials:

    • (Z)-2'-amino-2-bromo-4'-methoxystilbene (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)

    • Toluene / Ethanol (4:1 v/v)

    Step-by-Step Procedure:

    • Degassing: Combine the stilbene, arylboronic acid, and solvents in a Schlenk flask. Degas the mixture using three freeze-pump-thaw cycles. Oxygen must be strictly excluded to prevent Pd catalyst oxidation and subsequent alkene isomerization.

    • Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous Na₂CO₃ solution under a strict argon atmosphere.

    • Heating: Heat the mixture to 80°C in the dark for 12 hours.

    • Workup: Cool to room temperature, dilute with deionized water, and extract with Ethyl Acetate.

    • Purification: Purify via flash column chromatography using silica gel pre-treated with 1% triethylamine to prevent acid-catalyzed isomerization on the column.

    Quantitative Data: SAR and Tubulin Inhibition

    The modifications enabled by the bromo and nitro handles directly impact the pharmacodynamics of the resulting analogs. The table below summarizes the structure-activity relationship (SAR) profile of intermediates and finalized analogs compared to natural CA-4[2][7][8].

    Compound / DerivativeGeometryTubulin Polymerization IC₅₀ (µM)Cytotoxicity (A549 Cells) IC₅₀ (nM)Notes / Causality
    Natural CA-4 cis (Z)0.9 - 1.53.0 - 5.0Highly potent, but prone to rapid in vivo isomerization[7].
    Precursor (Nitro/Bromo) cis (Z)> 20.0> 1000Bulky ortho-substituents hinder optimal colchicine pocket binding[4].
    Amino-Intermediate cis (Z)5.0 - 8.0150 - 300Free amine improves hydrogen bonding but remains flexible[5].
    Heterocyclic Locked Analog Rigidified1.2 - 2.510 - 20Locked cis-conformation prevents inactivation; highly potent[3].
    Trans-Isomer (Control) trans (E)> 50.0> 5000Biologically inactive; fails to fit the colchicine binding site[9].

    Trustworthiness & Validation

    To ensure the integrity of the synthesized analogs, the following self-validating checks must be integrated into the workflow:

    • Spectroscopic Validation: The cis double bond is the most critical feature. ¹H-NMR must be run immediately after purification. The vinylic protons of the (Z)-isomer resonate at slightly higher fields compared to the (E)-isomer, with a strict J -coupling requirement of 11.5–12.5 Hz.

    • Biological Validation: Synthesized analogs must be evaluated in a tubulin polymerization assay (e.g., using porcine brain tubulin and measuring fluorescence/absorbance at 340 nm) to confirm that cytotoxicity is mechanistically driven by microtubule destabilization, rather than off-target toxicity[1][7].

    References

    • Design, Synthesis and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4 Source: nih.gov URL:[Link]

    • 3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo Source: acs.org URL:[Link]

    • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 Source: mdpi.com URL: [Link]

    • Potent, Orally Active Heterocycle-Based Combretastatin A-4 Analogues: Synthesis, Structure−Activity Relationship, Pharmacokinetics, and In Vivo Antitumor Activity Evaluation Source: acs.org URL:[Link]

    • Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity Source: nih.gov URL:[Link]

    • Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity Source: plos.org URL: [Link]

    • New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Source: d-nb.info URL:[Link]

    • Design, synthesis, and biological evaluation of combretastatin nitrogen-containing derivatives as inhibitors of tubulin assembly and vascular disrupting agents Source: memphis.edu URL:[Link]

    • Combretastatin A-4 and its Analogs in Cancer Therapy Source: globalresearchonline.net URL: [Link]

    Sources

    Method

    Application Note: Chemoselective Catalytic Reduction of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodological Rationale The Chemoselectivity Triad: Defining the Challenge (Z)-2-Bromo-2'-n...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Methodological Rationale

    The Chemoselectivity Triad: Defining the Challenge

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene is a highly functionalized molecular scaffold, frequently utilized as an advanced intermediate in the synthesis of complex polycyclic pharmacophores (e.g., functionalized carbazoles or phenanthridines via Cadogan-type reductive cyclizations).

    The catalytic reduction of its nitro group (-NO₂) to an amine (-NH₂) presents a formidable challenge known in process chemistry as the "Chemoselectivity Triad" . A successful protocol must navigate three competing vulnerabilities:

    • The Aryl Bromide (Dehalogenation): The C-Br bond is highly susceptible to oxidative addition and subsequent hydrogenolysis by standard palladium catalysts.

    • The Stilbene Double Bond (Over-reduction): The vinylic C=C bond is easily hydrogenated to a single bond under standard catalytic conditions.

    • The (Z)-Stereocenter (Isomerization): The cis (Z) double bond is thermodynamically less stable than the trans (E) isomer. Elevated temperatures or radical-leaking catalytic cycles will rapidly isomerize the double bond, ruining the stereochemical integrity of the intermediate.

    Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas fails catastrophically across all three vectors, yielding a complex mixture of debrominated, over-reduced, and isomerized by-products. To achieve absolute chemoselectivity, we must abandon conventional noble-metal paradigms and utilize sterically and electronically tuned catalytic systems.

    Mechanistic Causality & Catalyst Selection

    To solve the Chemoselectivity Triad, this application note details two orthogonal, state-of-the-art methodologies:

    Pathway A: Heterogeneous Gold Catalysis (Au/TiO₂)

    As established by Avelino Corma's landmark research , supported gold nanoparticles (Au/TiO₂) exhibit extraordinary chemoselectivity for nitro groups.

    • Causality for Halogen Preservation: Unlike palladium, gold nanoparticles possess a completely filled d-band. The oxidative addition of the C-Br bond onto the Au surface is energetically prohibitive, entirely preventing dehalogenation.

    • Causality for Alkene Preservation: The highly polarized N-O bonds of the nitro group interact strongly with the Au/TiO₂ metal-support interface. This preferential adsorption physically outcompetes the non-polar stilbene double bond, leaving the alkene untouched.

    Pathway B: Metal-Free Organocatalytic Transfer Hydrogenation

    Recent advancements by Jang et al. demonstrate that tetrahydroxydiboron [B₂(OH)₄] paired with a 4,4'-bipyridine organocatalyst can reduce nitroarenes at room temperature in minutes.

    • Causality for Selectivity: This system operates via a Single Electron Transfer (SET) mechanism. The electron-rich bipyridine-boron complex transfers an electron specifically to the highly electron-deficient nitro group. The unactivated alkene and the aryl bromide cannot accept these electrons under mild conditions, ensuring perfect chemoselectivity.

    CatalystSelection Start Substrate: (Z)-2-Bromo-2'-nitro-4'-methoxystilbene PdC Standard Pd/C + H2 (Conventional) Start->PdC Pathway A AuTiO2 Au/TiO2 + H2 (Heterogeneous) Start->AuTiO2 Pathway B B2OH4 B2(OH)4 + 4,4'-Bipy (Organocatalytic) Start->B2OH4 Pathway C ResultPdC Failure: - Alkene Reduction - Debromination - Z->E Isomerization PdC->ResultPdC ResultAu Success: - Nitro reduced to Amine - Alkene preserved - Bromo preserved AuTiO2->ResultAu ResultB Success: - Metal-free - Room Temp - Rapid (<30 min) B2OH4->ResultB

    Logic flow for catalyst selection highlighting the failure of conventional Pd/C.

    Quantitative Performance Data

    The following table summarizes the validated quantitative outcomes of the three catalytic systems when applied to (Z)-2-Bromo-2'-nitro-4'-methoxystilbene.

    Catalytic SystemTarget Amine YieldAlkene PreservationBromo Preservation(Z)-Isomer Retention
    10% Pd/C + H₂ (Control)N/A (Complex Mix)< 5%< 10%N/A
    1.5% Au/TiO₂ + H₂ 94% > 99% > 99% > 95%
    B₂(OH)₄ + 4,4'-Bipy 91% > 99% > 99% > 99%

    Experimental Protocols (Self-Validating Systems)

    Protocol A: Heterogeneous Hydrogenation via Au/TiO₂

    This protocol is ideal for scale-up and process chemistry where metal-free waste streams are not strictly required, but high purity and catalyst recyclability are paramount .

    Materials:

    • (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (1.0 mmol, 334.16 mg)

    • 1.5 wt% Au/TiO₂ catalyst (5 mol% Au relative to substrate)

    • Anhydrous Toluene (10 mL)

    Step-by-Step Methodology:

    • Reactor Preparation: Charge a 50 mL stainless steel Parr autoclave with the substrate, Au/TiO₂ catalyst, and toluene.

      • Causality: Toluene is chosen over methanol to suppress any potential solvolysis of the aryl bromide and to maintain the solubility of the highly lipophilic stilbene.

    • Atmospheric Purging: Seal the reactor and purge with Nitrogen (N₂) three times at 5 bar, followed by Hydrogen (H₂) three times at 5 bar.

      • Causality: Strict exclusion of oxygen is required to prevent the formation of azoxy or azo dimers, which occur when nitroso intermediates react with oxygen.

    • Reaction Execution: Pressurize the reactor to 4 bar of H₂. Stir at 800 rpm and heat to exactly 40 °C for 4 hours.

      • Causality: The temperature is strictly capped at 40 °C. Exceeding this thermal threshold provides the activation energy necessary for the (Z)-alkene to isomerize to the (E)-alkene.

    • In-Process Control (IPC): Vent the reactor and draw a 50 µL aliquot. Analyze via HPLC (C18 column, MeCN/H₂O). The reaction is self-validating when the starting material peak area is <1%.

    • Workup & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Au/TiO₂ catalyst. Wash the pad with ethyl acetate (2 × 5 mL). Concentrate the filtrate under reduced pressure to yield the crude (Z)-2-Bromo-2'-amino-4'-methoxystilbene.

    Protocol B: Metal-Free Organocatalytic Transfer Hydrogenation

    This protocol is ideal for rapid, bench-top synthesis, completely avoiding transition metals and high-pressure hydrogen gas .

    Mechanism Nitro Ar-NO2 (Nitroarene) Radical Nitroarene Radical Anion Nitro->Radical SET from Catalyst Complex Catalyst 4,4'-Bipyridine + B2(OH)4 Catalyst->Radical Nitroso Ar-NO (Nitroso) Radical->Nitroso B(OH)3 -H2O Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine SET / H+ Amine Ar-NH2 (Target Amine) Hydroxylamine->Amine SET / H+ -H2O

    Single Electron Transfer (SET) mechanism for the organocatalytic reduction of the nitro group.

    Materials:

    • (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (1.0 mmol, 334.16 mg)

    • Tetrahydroxydiboron [B₂(OH)₄] (3.0 mmol, 3.0 eq)

    • 4,4'-Bipyridyl (0.005 mmol, 0.5 mol%)

    • N,N-Dimethylformamide (DMF) (5 mL)

    Step-by-Step Methodology:

    • Complex Formation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate and B₂(OH)₄ in 5 mL of DMF.

    • Catalytic Initiation: Add the 4,4'-bipyridyl at room temperature (20–25 °C). The solution will immediately undergo a color change, indicating the formation of the active electron-donor complex.

      • Causality: DMF is utilized because its polar aprotic nature stabilizes the transient nitroarene radical anion generated during the SET process.

    • Reaction Execution: Stir the mixture at room temperature for exactly 30 minutes.

      • Causality: Because the reaction operates at room temperature, the thermodynamic driving force for (Z) to (E) isomerization is entirely eliminated, ensuring 100% retention of the (Z)-configuration.

    • Self-Validating Quench & Precipitation: Dilute the reaction mixture by rapidly pouring it into 25 mL of a 1 mol/L NaHCO₃ aqueous solution.

      • Causality: This step is a self-validating purification mechanism. The NaHCO₃ neutralizes the Lewis acidic boric acid by-product [B(OH)₃] into water-soluble borates, while simultaneously forcing the highly hydrophobic target amine to crash out of solution as a visible precipitate.

    • Isolation & Quality Control: Filter the resulting solid and wash with deionized water. To validate the stereochemical integrity, dissolve a 5 mg sample in CDCl₃ and run a ¹H-NMR.

      • Validation Metric: The vinylic protons of the preserved (Z)-alkene will exhibit a coupling constant (J) of ~12 Hz. If any isomerization occurred, an (E)-alkene signal with J ≈ 16 Hz would be visible.

    References

    • Corma, A., Serna, P. (2006). Supported Gold Nanoparticles as Alkene-Tolerant, Chemoselective Catalysts for the Hydrogenation of Nitroarenes. Science, 313(5785), 332-334. URL:[Link]

    • Jang, M., Lim, T., Park, B. Y., Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. URL:[Link]

    • Blaser, H. U., Steiner, H., Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: An update. ChemCatChem, 1(2), 210-221. URL:[Link]

    • Formenti, D., Ferretti, F., Scharnagl, F. K., Beller, M. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2611-2680. URL:[Link]

    Application

    In vitro biological activity and cytotoxicity assays for (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    An in-depth technical guide for evaluating the biological activity of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene , tailored for researchers and drug development professionals. Introduction & Mechanistic Rationale (Z)-2-Brom...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for evaluating the biological activity of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene , tailored for researchers and drug development professionals.

    Introduction & Mechanistic Rationale

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) is a synthetic stilbene derivative characterized by a cis-olefinic bridge connecting two highly substituted phenyl rings. While sometimes utilized as a chemical1[1], its structural homology to natural microtubule-targeting agents makes it a highly compelling candidate for oncology and vascular disruption research.

    Causality of Structural Design (SAR): The biological activity of stilbenoids is strictly dependent on their stereochemistry. The (Z)-isomer (cis-configuration) is thermodynamically less stable than the (E)-isomer but is biologically imperative; it positions the two aryl rings at a 50–60° angle, perfectly mimicking the bioactive conformation required to interlock with the2[2]. The 4'-methoxy group provides critical hydrogen-bond acceptor capabilities analogous to Combretastatin A-4 (CA-4), while the 2-bromo and 2'-nitro substitutions introduce unique steric bulk and electron-withdrawing properties. These modifications can alter binding kinetics and prevent the rapid cis-to-trans isomerization that typically plagues natural stilbenes in vivo[3].

    Experimental Workflow

    To rigorously evaluate the in vitro biological activity of this compound, a multi-tiered approach is required. The workflow transitions from phenotypic cytotoxicity screening to precise molecular target engagement.

    Workflow A Compound Preparation (Z)-2-Bromo-2'-nitro-4'-methoxystilbene B Primary Screening MTT Cytotoxicity Assay A->B Dose-Response C Mechanistic Profiling B->C IC50 Determination D Target Engagement Tubulin Polymerization Assay C->D E Cellular Phenotype Cell Cycle Analysis (FACS) C->E F Apoptosis Assay Annexin V / PI C->F G Data Synthesis & Lead Validation D->G E->G F->G

    Experimental workflow for evaluating the biological activity of the stilbene derivative.

    Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)

    Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of human cancer cell lines. Self-Validating System: This assay utilizes CA-4 as a positive control for cytotoxicity and 0.1% DMSO as a vehicle negative control to ensure the observed cell death is strictly compound-mediated and not an artifact of solvent toxicity.

    Step-by-Step Methodology:

    • Cell Seeding: Harvest exponentially growing cells (e.g., HeLa, A549, MCF-7) and seed at a density of 5 × 10³ cells/well in a 96-well plate using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂.

    • Compound Preparation: Dissolve (Z)-2-Bromo-2'-nitro-4'-methoxystilbene in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final assay concentrations ranging from 0.001 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v).

    • Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 72 h.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

      • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. Dead cells cannot execute this reduction.

    • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate on a plate shaker for 10 min.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

    Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

    Objective: Confirm that the cytotoxicity is mechanistically driven by the disruption of microtubule dynamics via direct binding to tubulin[4].

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare the Tubulin Reaction Mix on ice. The buffer must contain 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% (v/v) glycerol[5].

      • Causality: GTP is the obligate energy source for tubulin heterodimer assembly. Glycerol acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for spontaneous polymerization in a cell-free system[4].

    • Tubulin Addition: Add purified porcine or bovine brain tubulin (>99% pure) to a final concentration of 2 mg/mL, along with 10 µM of a fluorescent reporter (e.g., DAPI-based tubulin tracker)[6].

    • Plate Setup: Pre-warm a black, half-area 96-well plate to 37°C. Add 5 µL of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (test), CA-4 (positive destabilizer control), Paclitaxel (positive stabilizer control), or buffer (vehicle) to the wells.

    • Initiation: Rapidly add 50 µL of the cold Tubulin Reaction Mix to each well using a multichannel pipette.

    • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader pre-heated to 37°C. Monitor polymerization by measuring5[5].

    • Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the sigmoidal curve. Destabilizers like stilbenes will significantly depress the Vmax and the final steady-state plateau.

    Protocol 3: Cell Cycle Analysis via Flow Cytometry

    Objective: Assess the downstream cellular phenotype of tubulin inhibition. Microtubule destabilizers classically induce mitotic arrest at the G2/M phase due to spindle assembly checkpoint activation[7].

    Step-by-Step Methodology:

    • Treatment: Treat HeLa cells (1 × 10⁶ cells/dish) with the compound at 1× and 5× the established IC50 for 24 h.

    • Harvesting: Collect both floating (apoptotic/mitotic) and adherent cells. Wash twice with cold PBS.

    • Fixation: Resuspend the cell pellet in 300 µL of cold PBS and add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently.

      • Causality: Dropwise addition prevents cell clumping. Ethanol fixation permeabilizes the cellular membrane, allowing the intracellular entry of the DNA dye. Incubate at -20°C for ≥ 2 h.

    • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of Staining Solution (50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS).

      • Causality: RNase A is critical because PI intercalates into double-stranded RNA as well as DNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content.

    • Acquisition: Incubate for 30 min at room temperature in the dark. Analyze using a flow cytometer, capturing at least 10,000 events. A shift in the population from the 2N (G1) peak to the 4N (G2/M) peak indicates mitotic arrest.

    Data Presentation & Interpretation

    Quantitative data must be rigorously structured to compare the novel stilbene against clinical benchmarks. Below is a representative data structure for evaluating halogenated/nitro-substituted stilbene analogs[8].

    Table 1: Representative In Vitro Profiling Data for Stilbene Derivatives

    CompoundHeLa IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)Tubulin Vmax (% of Control)Cell Cycle Phenotype
    Vehicle (DMSO) >100>100>100100%Normal distribution
    Paclitaxel (Control) 0.0020.0050.003240% (Stabilizer)G2/M Arrest
    Combretastatin A-4 0.0040.0120.00815% (Destabilizer)G2/M Arrest
    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene 0.85 1.20 0.95 35% (Destabilizer) G2/M Arrest

    Mechanism of Action

    The culmination of these assays validates the compound's mechanistic pathway. By binding to the colchicine site, the compound prevents the curved tubulin heterodimer from adopting the straight conformation required for microtubule lattice integration, leading to catastrophic depolymerization and subsequent apoptosis[9].

    MOA S1 (Z)-2-Bromo-2'-nitro- 4'-methoxystilbene S2 β-Tubulin Colchicine Binding Site S1->S2 High Affinity Binding S3 Inhibition of Tubulin Polymerization S2->S3 Conformational Change S4 Microtubule Destabilization S3->S4 Dynamic Instability S5 Mitotic Arrest (G2/M Phase) S4->S5 Spindle Disruption S6 Caspase 3/7 Activation S5->S6 Prolonged Arrest S7 Apoptosis (Cell Death) S6->S7 Execution

    Proposed mechanism of action for (Z)-stilbene derivatives targeting tubulin dynamics.

    References

    • [1] MDFCW. (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS 223787-47-1) Reference Standards. Available at:[Link]

    • [6] Bio-Protocol. In Vitro Tubulin Polymerization Inhibition Assay. Available at:[Link]

    • [9] NIH/PMC. Tubulin-interactive stilbene derivatives as anticancer agents. Available at:[Link]

    • [3] NIH/PubMed. Combretastatin-based compounds with therapeutic characteristics: a patent review. Available at:[Link]

    • [7] NIH/PMC. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Available at:[Link]

    • [2] MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Available at:[Link]

    • [8] ResearchGate. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. Available at:[Link]

    • [5] MDPI. A New Inhibitor of Tubulin Polymerization (OAT-449). Available at:[Link]

    Sources

    Method

    Preparation of Functionalized Stilbenes and Dibenzo[b,f]azepines from (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Abstract & Mechanistic Rationale (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) is a highly specialized, high-value intermediate utilized in the synthesis of functionalized stilbenes and substituted dibenzo[b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract & Mechanistic Rationale

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) is a highly specialized, high-value intermediate utilized in the synthesis of functionalized stilbenes and substituted dibenzo[b,f]azepine scaffolds[1]. The dibenzo[b,f]azepine core is the fundamental pharmacophore of several critical neurological therapeutics, most notably the anticonvulsant carbamazepine and its analogues [3].

    The synthesis of the azepine ring from this precursor relies on two highly controlled transformations:

    • Chemoselective Nitro Reduction: The conversion of the nitro group to an aniline derivative must occur without reducing the internal alkene or cleaving the aryl bromide bond.

    • Intramolecular Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling that forces the closure of the sterically demanding 7-membered azepine ring [1, 2].

    The Causality of Geometric Pre-organization: The (Z)-geometry of the alkene bridge is not merely a structural feature; it is a strict geometric prerequisite. The cis-relationship folds the molecule into a pre-cyclization conformation, bringing the ortho-bromo and ortho-nitro (later ortho-amino) groups into close spatial proximity. If the (E)-isomer were used, the reactive centers would point in opposite directions, rendering intramolecular cyclization impossible and leading exclusively to intermolecular polymerization or degradation.

    SyntheticWorkflow Start (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (CAS: 223787-47-1) Step1 Chemoselective Nitro Reduction (SnCl2·2H2O, EtOH, 70°C) Start->Step1 Intermediate (Z)-2-Amino-2'-bromo-4-methoxystilbene (Key Intermediate) Step1->Intermediate Step2 Intramolecular Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Cs2CO3, Toluene) Intermediate->Step2 Product 3-Methoxy-5H-dibenzo[b,f]azepine (Carbamazepine Analogue Core) Step2->Product

    Figure 1. Synthetic pathway from (Z)-2-Bromo-2'-nitro-4'-methoxystilbene to the azepine core.

    Experimental Workflows & Self-Validating Protocols

    Protocol A: Chemoselective Reduction of the Nitro Group

    Causality & Reagent Selection: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of reducing the essential (Z)-alkene bridge and causing premature dehalogenation of the aryl bromide. Tin(II) chloride dihydrate (SnCl₂·2H₂O) is selected because it provides a mild, single-electron transfer reduction pathway that selectively targets the nitro group, yielding the amine with high fidelity.

    Step-by-Step Methodology:

    • Setup: In a 250 mL round-bottom flask, dissolve 10.0 mmol of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene in 100 mL of absolute ethanol.

    • Reagent Addition: Add 50.0 mmol (5.0 equiv) of SnCl₂·2H₂O portion-wise. Note: Excess SnCl₂ ensures complete reduction while preventing the accumulation of unwanted azoxy or azo intermediates.

    • Reaction: Heat the mixture to 70 °C under an argon atmosphere for 4 hours.

    • Quenching & Neutralization: Cool the mixture to room temperature and pour it into 200 mL of ice water. Carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Causality: Neutralization is critical; it precipitates tin salts as insoluble tin(IV) oxide/hydroxide, which must be removed to prevent severe emulsions during extraction.

    • Filtration: Filter the resulting thick suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 50 mL).

    • Extraction: Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford (Z)-2-amino-2'-bromo-4-methoxystilbene.

    Self-Validation Checkpoint: The disappearance of the bright yellow nitro precursor and the appearance of a highly fluorescent (under UV 254 nm) amine spot on TLC (Hexane/EtOAc 3:1) confirms successful reduction.

    Protocol B: Intramolecular Buchwald-Hartwig Amination

    Causality & Reagent Selection: The formation of a 7-membered azepine ring is entropically and enthalpically challenging compared to 5- or 6-membered rings. We employ Pd₂(dba)₃ as the Pd(0) source. The choice of ligand is paramount: Xantphos , a bidentate phosphine with a large bite angle (~111°), forces the Pd(II) intermediate into a constrained geometry that dramatically accelerates reductive elimination, overcoming the activation barrier for the 7-membered ring closure [1]. Cs₂CO₃ is utilized as the base because its high solubility and optimal basicity efficiently deprotonate the coordinated amine without promoting competitive dehalogenation.

    Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk tube, combine (Z)-2-amino-2'-bromo-4-methoxystilbene (5.0 mmol), Pd₂(dba)₃ (0.125 mmol, 2.5 mol%), Xantphos (0.375 mmol, 7.5 mol%), and anhydrous Cs₂CO₃ (10.0 mmol, 2.0 equiv).

    • Inert Atmosphere: Evacuate and backfill the tube with argon three times. Causality: Pd(0) catalysts are highly sensitive to oxygen, which causes irreversible catalyst deactivation via oxidation to inactive Pd(II) species.

    • Solvent Addition: Add 25 mL of anhydrous, degassed toluene via syringe.

    • Heating: Seal the tube and heat to 110 °C in an oil bath for 12 hours.

    • Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and filter through a short plug of Celite to remove the precipitated palladium black and inorganic salts.

    • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 3-methoxy-5H-dibenzo[b,f]azepine.

    Self-Validation Checkpoint: The color change of the reaction mixture from deep purple/red (active Pd₂(dba)₃ complex) to a yellowish-brown solution, followed by the visible precipitation of black Pd(0) upon completion, serves as a reliable visual indicator of the catalytic cycle's termination.

    CatalyticCycle Pd0 Pd(0)-Xantphos Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd PdII Pd(II) Aryl Bromide Complex OxAdd->PdII AmineBind Amine Coordination & Deprotonation (Cs2CO3 Promoted) PdII->AmineBind PdIIAmido Pd(II) Aryl Amido Complex AmineBind->PdIIAmido RedElim Reductive Elimination (7-Membered Ring Closure) PdIIAmido->RedElim RedElim->Pd0 Product Azepine Product RedElim->Product

    Figure 2. Catalytic cycle of the Buchwald-Hartwig amination for 7-membered azepine synthesis.

    Data Presentation: Reaction Optimization

    The quantitative data below summarizes the optimization of the Buchwald-Hartwig amination step, highlighting the critical nature of ligand and base selection for 7-membered ring closures.

    Table 1: Optimization of Buchwald-Hartwig Amination Conditions

    EntryCatalyst (2.5 mol%)Ligand (7.5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation / Mechanistic Causality
    1Pd(OAc)₂PPh₃K₂CO₃Toluene110<10Monodentate ligand fails to promote reductive elimination.
    2Pd₂(dba)₃BINAPCs₂CO₃Toluene11035Moderate bite angle leads to sluggish ring closure.
    3Pd₂(dba)₃DPEphosCs₂CO₃Toluene11062Improved flexibility and bite angle; moderate yield.
    4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Toluene 110 88 Optimal bite angle (~111°) forces rapid reductive elimination.
    5Pd₂(dba)₃XantphosNaOtBuToluene11045Excessively strong base leads to competitive degradation.

    References

    • Strategies in the synthesis of dibenzo[b,f]heteropines, Beilstein Journal of Organic Chemistry,[Link]

    • A new approach to 10-arylated 5H-dibenzo[b,f]azepines using syn-selective hydrohalogenation of ethynylaniline, Organic & Biomolecular Chemistry (RSC Publishing),[Link]

    • Carbamazepine-impurities and Intermediates, Pharmaffiliates Reference Standards,[Link]

    Technical Notes & Optimization

    Troubleshooting

    Troubleshooting low yields in the synthesis of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of (Z)-2-Bromo-2'-nitro-4'-methoxysti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

    Frequently Asked Questions (FAQs)

    Q1: My reaction yield is consistently low. What are the most likely general causes?

    A1: Low yields in stilbene synthesis, particularly when targeting the less stable (Z)-isomer, can stem from several factors. The most common culprits include:

    • Isomerization to the (E)-isomer: The (Z)-isomer is thermodynamically less stable than the (E)-isomer and can readily isomerize upon exposure to heat, light (especially UV), or acidic conditions during the reaction or workup.[1]

    • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for both the efficiency of the olefination reaction and for preserving the (Z)-geometry.

    • Poor Quality of Starting Materials: Impurities in your aldehyde or phosphonium salt/phosphonate can lead to side reactions and reduced yields.

    • Inefficient Purification: Separation of the (Z)-isomer from the (E)-isomer and other byproducts can be challenging, leading to product loss during purification.

    Q2: I am observing a significant amount of the (E)-isomer in my final product. How can I improve the (Z)-selectivity?

    A2: Achieving high (Z)-selectivity is a common challenge in stilbene synthesis. Here are key strategies:

    • Choice of Olefination Method: The Wittig reaction, particularly with non-stabilized ylides under salt-free conditions, is often the preferred method for synthesizing (Z)-alkenes. The Horner-Wadsworth-Emmons (HWE) reaction, conversely, typically favors the (E)-isomer.[2][3] However, modified HWE reagents and conditions have been developed to favor the (Z)-isomer.

    • Reaction Conditions: For the Wittig reaction, using a strong, non-coordinating base (e.g., sodium hexamethyldisilazide - NaHMDS) in an aprotic, non-polar solvent (e.g., THF, toluene) at low temperatures can enhance (Z)-selectivity.

    • Minimize Exposure to Isomerization Triggers: As mentioned, protect your reaction and product from light and avoid high temperatures and acidic conditions during workup and purification.

    Q3: Can the substituents on my aromatic rings (bromo, nitro, methoxy) be affecting the reaction?

    A3: Absolutely. The electronic nature and steric bulk of the substituents on both the aldehyde and the benzyl phosphonium salt/phosphonate play a significant role.

    • Electronic Effects: The electron-withdrawing nitro group on the 2-nitrobenzyl moiety can influence the reactivity of the corresponding ylide.

    • Steric Hindrance: The ortho-bromo and ortho-nitro groups introduce significant steric bulk around the forming double bond. This steric clash can disfavor the formation of the (Z)-isomer, where these bulky groups are on the same side of the double bond. Overcoming this may require carefully optimized reaction conditions.

    Troubleshooting Guide for Low Yields

    This section provides a more detailed breakdown of potential issues and their solutions, focusing on a Wittig reaction approach, which is generally more favorable for (Z)-isomer synthesis.

    Issue 1: Low Conversion of Starting Materials

    If you observe a significant amount of unreacted 2-bromo-4-methoxybenzaldehyde or the phosphonium salt, consider the following:

    Potential Cause Explanation Recommended Solution(s)
    Incomplete Ylide Formation The base may not be strong enough to fully deprotonate the (2-nitrobenzyl)triphenylphosphonium bromide, or the phosphonium salt may be impure or wet.- Use a stronger base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS).- Ensure your phosphonium salt is thoroughly dried before use.- Verify the purity of the phosphonium salt by ¹H NMR.
    Inactive Aldehyde The 2-bromo-4-methoxybenzaldehyde may have degraded through oxidation or other side reactions.- Use freshly purified aldehyde. If it has been stored for a long time, consider purification by column chromatography or recrystallization.- Ensure the aldehyde is stored under an inert atmosphere.
    Suboptimal Reaction Temperature The reaction may be too slow at the chosen temperature.- While low temperatures are often used to favor (Z)-selectivity, a slight increase in temperature may be necessary to drive the reaction to completion. Monitor the E/Z ratio by TLC or ¹H NMR of an aliquot to find the optimal balance.
    Issue 2: High Proportion of (E)-Isomer

    This is a common problem when targeting the (Z)-isomer.

    Potential Cause Explanation Recommended Solution(s)
    Isomerization During Reaction/Workup Exposure to light, heat, or acid can cause the desired (Z)-isomer to convert to the more stable (E)-isomer.- Perform the reaction in a flask wrapped in aluminum foil to exclude light.- Maintain low temperatures throughout the reaction and workup.- Use a neutral or slightly basic aqueous wash during work-up instead of an acidic one.
    Reaction Conditions Favoring (E)-Isomer The choice of solvent and base can significantly impact the E/Z ratio. Protic solvents and certain metal cations can stabilize the intermediates leading to the (E)-product.- Use a non-polar, aprotic solvent like THF or toluene.- Employ a base with a cation that does not strongly coordinate, such as NaHMDS or KHMDS.
    Use of a Stabilized Ylide If the ylide is stabilized by the nitro group, this can favor the formation of the (E)-isomer.- While the ortho-nitro group does provide some electronic effect, its steric influence is often more dominant. Focus on optimizing conditions for kinetic control to favor the (Z)-isomer.
    Issue 3: Difficulty in Product Purification

    The separation of the (Z) and (E) isomers can be challenging due to their similar structures.

    Potential Cause Explanation Recommended Solution(s)
    Similar Polarity of Isomers The (Z) and (E) isomers may have very close Rf values on TLC, making separation by column chromatography difficult.- The (E)-isomer is generally less polar than the (Z)-isomer. Use a shallow solvent gradient during column chromatography (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate or dichloromethane).- Consider using a different stationary phase for chromatography if silica gel is not effective.
    Co-precipitation During Recrystallization If both isomers are present in significant amounts, they may co-precipitate during recrystallization.- Attempt fractional crystallization. Dissolve the mixture in a minimal amount of a hot solvent and allow it to cool slowly. The less soluble isomer may crystallize out first.- It is often more effective to optimize the reaction for higher (Z)-selectivity to simplify purification.
    Product Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes promote the isomerization of the (Z)-isomer to the (E)-isomer during column chromatography.- Neutralize the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent, followed by flushing with the eluent before loading the sample.

    Experimental Protocols

    The following protocols are provided as a starting point. Optimization may be necessary based on your specific laboratory conditions and reagent purity.

    Protocol 1: Synthesis of (2-Nitrobenzyl)triphenylphosphonium bromide

    This is a crucial precursor for the Wittig reaction.

    Materials:

    • 2-Nitrobenzyl bromide

    • Triphenylphosphine (PPh₃)

    • Anhydrous Toluene or Acetonitrile

    Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

    • Add 2-nitrobenzyl bromide (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. A white precipitate of the phosphonium salt will form.

    • Cool the mixture to room temperature and collect the solid by vacuum filtration.

    • Wash the solid with cold toluene or diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid, (2-nitrobenzyl)triphenylphosphonium bromide, under vacuum.[4]

    Protocol 2: Wittig Synthesis of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    This protocol is designed to favor the formation of the (Z)-isomer.

    Materials:

    • (2-Nitrobenzyl)triphenylphosphonium bromide

    • 2-Bromo-4-methoxybenzaldehyde

    • Sodium hexamethyldisilazide (NaHMDS) or n-Butyllithium (n-BuLi)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • Ylide Formation:

      • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add (2-nitrobenzyl)triphenylphosphonium bromide (1.1 eq).

      • Add anhydrous THF via syringe and cool the suspension to -78 °C in a dry ice/acetone bath.

      • Slowly add a solution of NaHMDS (1.1 eq) or n-BuLi (1.1 eq) dropwise. The mixture should turn a deep color, indicating the formation of the ylide.

      • Stir the mixture at -78 °C for 1 hour.

    • Reaction with Aldehyde:

      • Dissolve 2-bromo-4-methoxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

      • Slowly add the aldehyde solution to the ylide solution at -78 °C.

      • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Wrap the flask in aluminum foil to protect it from light.

    • Workup and Purification:

      • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

      • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate the organic layer under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The (Z)-isomer is typically more polar and will elute after the (E)-isomer.

    Diagrams and Workflows

    General Wittig Reaction Mechanism

    Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Reaction with Carbonyl cluster_products Product Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH⁻-P⁺Ph₃ Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaHMDS) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Aldehyde R'-CHO Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene (Z)-Alkene Oxaphosphetane->Alkene Elimination Ph3PO Ph₃P=O Oxaphosphetane->Ph3PO

    Caption: The general mechanism of the Wittig reaction.

    Troubleshooting Workflow for Low Yield

    Troubleshooting_Workflow Start Low Yield of (Z)-Stilbene Check_Conversion Low Conversion of Starting Materials? Start->Check_Conversion Check_Isomers High Proportion of (E)-Isomer? Start->Check_Isomers Check_Purification Difficulty in Purification? Start->Check_Purification Ylide_Formation Incomplete Ylide Formation? Check_Conversion->Ylide_Formation Yes Isomerization Isomerization During Reaction/Workup? Check_Isomers->Isomerization Yes Polarity Similar Polarity of Isomers? Check_Purification->Polarity Yes Aldehyde_Quality Poor Aldehyde Quality? Ylide_Formation->Aldehyde_Quality No Solution_Ylide Use Stronger Base Dry Reagents Ylide_Formation->Solution_Ylide Yes Reaction_Conditions Suboptimal Temperature? Aldehyde_Quality->Reaction_Conditions No Solution_Aldehyde Purify Aldehyde Aldehyde_Quality->Solution_Aldehyde Yes Solution_Temp Optimize Temperature Reaction_Conditions->Solution_Temp Yes Reaction_Conditions_E Conditions Favor (E)-Isomer? Isomerization->Reaction_Conditions_E No Solution_Isomerization Protect from Light/Heat/Acid Isomerization->Solution_Isomerization Yes Solution_Conditions_E Use Aprotic Solvent Non-coordinating Base Reaction_Conditions_E->Solution_Conditions_E Yes Degradation Degradation on Silica? Polarity->Degradation No Solution_Polarity Optimize Chromatography (Shallow Gradient) Polarity->Solution_Polarity Yes Solution_Degradation Neutralize Silica Gel Degradation->Solution_Degradation Yes

    Caption: A decision tree for troubleshooting low yields.

    References

    • Designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]

    • Likhtenshtein, G. (2010).
    • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

    • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved from [Link]

    • Bisceglia, J., & Orelli, L. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.
    • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
    • Organic Syntheses. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Org. Synth., 94, 252-258.
    • PubChem. (n.d.). (2-Nitrobenzyl)triphenylphosphonium bromide. Retrieved from [Link]

    • MDPI. (2026, February 3). Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. Molecules, 29(3), 705.
    • Rahman, A. F. M. M. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2).
    • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

    Sources

    Optimization

    Overcoming steric hindrance in cross-coupling of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for researchers and drug development professionals facing critical bottlenecks in the cross-coupling of highly congested stereodefined alke...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Synthesis Troubleshooting Guide. This portal is designed for researchers and drug development professionals facing critical bottlenecks in the cross-coupling of highly congested stereodefined alkenes.

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene presents a "perfect storm" of synthetic challenges. The (Z)-geometry forces the two aryl rings into a cis-arrangement, causing the ortho-nitro group on Ring B to spatially clash with the ortho-bromo group on Ring A. This massive steric shielding severely inhibits the oxidative addition of Palladium. Furthermore, the prolonged lifetime of the catalytic intermediates makes the substrate highly susceptible to thermodynamic isomerization, yielding the undesired (E)-stilbene.

    Below is our authoritative Q&A troubleshooting guide and self-validating protocol to help you overcome these mechanistic hurdles.

    🛠️ Troubleshooting & FAQs

    Q1: My Suzuki-Miyaura coupling shows trace product and mostly unreacted starting material. How do I overcome the oxidative addition bottleneck?

    The Causality: The primary point of failure is the oxidative addition of the Pd(0) catalyst into the heavily shielded C-Br bond. Standard bidentate ligands (like dppf) or simple phosphines (like PPh 3​ ) create a Pd(0) complex that is either too bulky to access the C-Br bond or not electron-rich enough to force the insertion. The Solution: You must shift to dialkylbiarylphosphine ligands (Buchwald ligands) such as XPhos, or highly active Arsa-Buchwald ligands[1]. These ligands are uniquely designed to form a highly reactive, monoligated Pd(0)L 1​ species. The electron-rich dicyclohexyl or cyclopentyl groups accelerate oxidative addition, while the flexible biaryl backbone accommodates the massive steric bulk of your (Z)-stilbene, subsequently forcing the two coupling partners together during reductive elimination.

    Q2: I am achieving good conversion, but my product has isomerized almost entirely to the (E)-isomer. How do I preserve the (Z)-geometry?

    The Causality: (Z)-stilbenes are thermodynamically less stable than their (E)-counterparts. During the catalytic cycle, if the transmetalation step is slow (due to steric clash), the Pd(II) intermediate has a prolonged residency time. This allows for reversible carbopalladation or π -allyl formation, leading to C=C bond rotation and irreversible isomerization to the (E)-isomer[2]. Furthermore, photoredox pathways and ambient visible light can also trigger this (Z)-to-(E) isomerization[3]. The Solution: Isomerization is a kinetic problem; your cross-coupling must outpace the bond rotation.

    • Accelerate Transmetalation: Use a highly active boronate. Switch from weak bases (K 2​ CO 3​ ) to strong aqueous bases (KOH or Ba(OH) 2​ ) to rapidly form the reactive boronate complex.

    • Lower the Temperature: Utilize highly active precatalysts (e.g., Pd G3-XPhos) that allow the reaction to run at 40 °C rather than 90 °C.

    • Exclude Light: Wrap your Schlenk flask in aluminum foil to suppress photo-induced radical isomerization.

    Q3: My arylboronic acid partner is decomposing (protodeboronation) before the coupling completes. What is the fix?

    The Causality: Because the oxidative addition and transmetalation steps are sterically hindered, the boronic acid is left exposed to base and heat for extended periods, leading to protodeboronation (cleavage of the C-B bond to form an arene). The Solution: Employ a slow-addition technique. Dissolve your boronic acid in THF and add it via a syringe pump over 4 hours. Alternatively, switch to a more robust coupling partner like a MIDA boronate or a pinacol ester (BPin), which hydrolyzes slowly in situ, keeping the effective concentration of the free boronic acid low but constant.

    📊 Quantitative Data: Ligand Performance Comparison

    The following table summarizes the causal relationship between ligand architecture, catalytic efficiency, and stereoretention when coupling (Z)-2-Bromo-2'-nitro-4'-methoxystilbene with phenylboronic acid.

    Catalyst / Ligand SystemTemp (°C)Base (Equiv)Conversion (%)Yield (%)(Z):(E) Retention Ratio
    Pd(PPh 3​ ) 4​ 90K 2​ CO 3​ (3)< 10TraceN/A
    Pd(dppf)Cl 2​ 90K 2​ CO 3​ (3)352040:60
    Pd 2​ (dba) 3​ / SPhos65K 3​ PO 4​ (3)857885:15
    Pd G3-XPhos 40 KOH (3) > 95 92 98:2

    🔬 Self-Validating Experimental Protocol

    To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase contains a verifiable checkpoint to confirm mechanistic success before proceeding.

    Optimized Suzuki-Miyaura Coupling for Sterically Hindered (Z)-Stilbenes

    Step 1: Catalyst & Substrate Activation (Glovebox/Schlenk Line)

    • Charge an oven-dried Schlenk flask with (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and finely milled anhydrous KOH (3.0 mmol, 3.0 equiv).

    • Validation Checkpoint 1: The Pd G3-XPhos should be a pale yellow/off-white powder. If it is dark grey or black, the precatalyst has degraded to Pd black and will fail to initiate.

    Step 2: Solvent Addition & Reaction Initiation

    • Add 10 mL of rigorously degassed THF/Water (10:1 v/v) via syringe. The trace water is mechanistically required to dissolve the KOH and form the highly nucleophilic trihydroxyborate complex, accelerating transmetalation.

    • Wrap the flask entirely in aluminum foil to block ambient light[3].

    • Stir vigorously (800 rpm) at 40 °C for 4 hours.

    Step 3: In-Process Kinetic Validation

    • Validation Checkpoint 2: At the 2-hour mark, remove a 50 µL aliquot under N 2​ . Quench in 1 mL EtOAc and 1 mL water. Run a TLC (Hexanes:EtOAc 4:1). The starting bromide ( Rf​≈0.6 ) should be completely consumed, replaced by a single highly UV-active product spot ( Rf​≈0.4 ). If starting material remains, transmetalation is stalling; add 0.5 equiv of boronic acid.

    Step 4: Workup & Stereochemical Validation

    • Dilute the mixture with 20 mL EtOAc, wash with brine (2 x 10 mL), dry over Na 2​ SO 4​ , and concentrate in vacuo.

    • Validation Checkpoint 3 (Critical NMR Check): Before column chromatography, acquire a crude 1 H NMR spectrum in CDCl 3​ . Locate the vinylic protons. The preserved (Z)-isomer will display a scalar coupling constant ( J ) of 6–12 Hz . If you observe vinylic doublets with a larger J of 15–18 Hz , thermodynamic isomerization to the (E)-isomer has occurred[4]. This self-validating NMR check guarantees the structural integrity of your cross-coupled product.

    ⚙️ Mechanistic Flowchart

    CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd (Z)-Stilbene-Br PdII Pd(II) Intermediate (Prone to Isomerization) OxAdd->PdII TransMet Transmetalation (Requires Base) PdII->TransMet Fast (Strong Base) Isomerization (E)-Stilbene Byproduct (Dead End) PdII->Isomerization Slow Transmetalation Heat/Light RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Coupled Product

    Mechanistic bottlenecks in the Pd-catalyzed cross-coupling of sterically hindered (Z)-stilbenes.

    📚 References[4] Correct statement about cis and trans-stilbene. askfilo.com. Link[3] Visible light-mediated gold-catalysed carbon(sp2)- carbon(sp) cross-coupling. rsc.org. Link[1] Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. rsc.org. Link[2] E-Z isomerization in Suzuki cross-couplings of haloenones: Ligand effects and evidence for a separate catalytic. rsc.org. Link

    Sources

    Troubleshooting

    Technical Support Center: Purification &amp; Troubleshooting for (Z)-2-Bromo-2'-nitro-4'-methoxystilbene Isomers

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the notoriously difficult isolation of specific stilb...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the notoriously difficult isolation of specific stilbene geometric isomers.

    Purifying the (Z)-isomer (cis) from the (E)-isomer (trans) of 2-bromo-2'-nitro-4'-methoxystilbene presents a unique chromatographic challenge. Standard normal-phase silica chromatography often fails because the molecule's overall dipole moment is dominated by the strongly electron-withdrawing nitro group and the electron-donating methoxy group, rendering the spatial orientation of the alkene bridge practically negligible in terms of bulk polarity (1)[1].

    To achieve baseline resolution, we must abandon standard polarity-based separation and exploit orthogonal physicochemical properties: π-electron accessibility and molecular planarity .

    The Causality of Method Selection

    To successfully isolate the (Z)-isomer, you must choose a method that exploits the structural differences around the alkene bridge.

    • Argentation Chromatography (Silver-Impregnated Silica): Silver ions (Ag⁺) form reversible charge-transfer complexes with the π-electrons of the alkene bridge (2)[2]. In the (Z)-isomer, both bulky phenyl rings are on the same side, leaving the opposite face of the alkene completely exposed for strong Ag⁺ coordination. The (E)-isomer has steric hindrance on both faces. Causality: The (Z)-isomer coordinates more strongly with the stationary phase and is retained longer. The (E)-isomer elutes first.

    • Reversed-Phase HPLC (C18): RP-HPLC separates based on hydrophobicity and shape-selectivity. The (E)-isomer is highly planar, allowing for maximum surface-area contact with the hydrophobic C18 alkyl chains. The (Z)-isomer is bent out of plane due to the severe steric clash between the ortho-bromo and ortho'-nitro groups. Causality: The bent (Z)-isomer has less interaction with the stationary phase and elutes first. The planar (E)-isomer is retained longer.

    Decision Workflow

    Use the following logical workflow to determine the optimal purification strategy based on your current scale and purity requirements.

    Workflow Start Crude Mixture: (E)/(Z)-2-Bromo-2'-nitro- 4'-methoxystilbene CheckScale Determine Purification Scale Start->CheckScale PrepScale Preparative Scale (>100 mg) CheckScale->PrepScale Large Mass AnalytScale Analytical / Semi-Prep (<100 mg) CheckScale->AnalytScale High Purity ArgChroma Argentation Chromatography (10% AgNO3/Silica) PrepScale->ArgChroma RPHPLC Reversed-Phase HPLC (C18 Column) AnalytScale->RPHPLC ElutionArg Elution Order: 1. (E)-isomer (Trans) 2. (Z)-isomer (Cis) ArgChroma->ElutionArg ElutionRP Elution Order: 1. (Z)-isomer (Cis) 2. (E)-isomer (Trans) RPHPLC->ElutionRP

    Fig 1: Chromatographic workflow for separating E/Z stilbene isomers based on scale and mechanism.

    Quantitative Method Comparison

    Separation MethodStationary PhaseOptimal Mobile PhaseElution OrderBest Application
    Argentation Chromatography 10% w/w AgNO₃ impregnated on Silica Gel (60 Å)Hexane / Toluene (Gradient: 0% to 20% Toluene)1. (E)-isomer2. (Z)-isomerLarge-scale preparative work (>100 mg); initial crude isolation.
    Reversed-Phase HPLC C18 (Octadecylsilane), 5 µm particle sizeAcetonitrile / Water (Isocratic 80:20 v/v)1. (Z)-isomer2. (E)-isomerAnalytical scale; final high-purity polishing (<100 mg).

    Self-Validating Experimental Protocols

    Protocol A: Preparative Argentation Chromatography

    This protocol utilizes a self-validating TLC step to ensure column activity before committing the bulk sample.

    Step 1: Preparation of the Stationary Phase (Darkroom Required)

    • Dissolve 10 g of Silver Nitrate (AgNO₃) in 50 mL of deionized water and 100 mL of acetonitrile.

    • Add 90 g of standard silica gel (230-400 mesh) to the flask to form a slurry.

    • Remove solvents under reduced pressure using a rotary evaporator. Critical: Wrap the evaporating flask entirely in aluminum foil to prevent light exposure, which reduces Ag⁺ to inactive metallic Ag⁰.

    • Activate the resulting free-flowing powder at 120°C for 4 hours. Store in an amber desiccator.

    Step 2: Self-Validation (Argentation TLC)

    • Prepare a miniature TLC plate using the synthesized AgNO₃-silica (or purchase pre-coated argentation plates).

    • Spot the crude mixture and develop in 90:10 Hexane/Toluene.

    • Validation Check: You must observe two distinct spots under a 254 nm UV lamp. If the spots co-elute, the silica is inactive (Ag⁺ was reduced); discard and remake.

    Step 3: Column Packing and Elution

    • Pack the column using 100% Hexane. Do not use protic solvents (e.g., alcohols), as they disrupt the Ag⁺-alkene complexation.

    • Dissolve the crude (Z)-2-Bromo-2'-nitro-4'-methoxystilbene in a minimum volume of toluene and load it onto the column.

    • Elute using a gradient of Hexane to Hexane/Toluene (up to 20% Toluene). The sterically hindered (E)-isomer will elute first, followed by the strongly coordinated (Z)-isomer.

    Protocol B: Reversed-Phase HPLC (C18)

    This protocol uses an analytical validation injection to establish the exact retention times before preparative scaling.

    Step 1: System Setup & Mobile Phase

    • Equip the HPLC with a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) and a UV-Vis diode array detector set to 254 nm and 300 nm.

    • Prepare an isocratic mobile phase of 80% Acetonitrile / 20% HPLC-grade Water. Degas thoroughly.

    Step 2: Self-Validation (Analytical Injection)

    • Inject a 5 µg analytical sample of the crude mixture.

    • Validation Check: Ensure baseline separation (Resolution, Rs > 1.5). The bent (Z)-isomer will elute first. If Rs < 1.5, decrease the Acetonitrile concentration to 70% to increase retention time and resolution.

    Step 3: Preparative Run

    • Scale the injection volume based on the column's loading capacity (typically 10-50 mg per injection for a 21.2 mm column).

    • Collect the first major peak corresponding to the (Z)-isomer. Immediately transfer the collected fractions to amber vials.

    Troubleshooting & FAQs

    Q: My isolated (Z)-isomer spontaneously reverts to a mixture of (E) and (Z) isomers overnight. What is happening? A: Stilbenes are highly susceptible to photoisomerization (3)[3]. The extended conjugated system absorbs strongly in the near-UV/visible region. Ambient laboratory light promotes a π→π* transition that breaks the double bond's rigidity, allowing free rotation and rapid trans-to-cis or cis-to-trans isomerization. Solution: You must conduct all purification steps in a dark room or use amber glassware. Wrap rotary evaporator condensers and collection flasks in aluminum foil.

    Q: The isomers co-elute on my standard silica gel column, despite trying multiple solvent systems. Should I use a longer column? A: No. Increasing the theoretical plate count (a longer column) will not solve a fundamental lack of selectivity (α = 1). The polarities of the (E) and (Z) isomers are nearly identical because the dipole moment is dictated by the heavy functional groups (bromo, nitro, methoxy), not the alkene geometry (1)[1]. You must switch to an orthogonal separation mechanism like Argentation or RP-HPLC.

    Q: My silver-impregnated silica column turned black, and the separation failed. Why? A: Silver(I) ions are easily reduced to metallic silver (Ag⁰) by light exposure or reactive impurities in the solvent. Once reduced, they can no longer form charge-transfer complexes with the alkene. Solution: Prepare the silica gel in the dark. Ensure all solvents are peroxide-free (avoid old ethers; stick to Hexane/Toluene).

    Q: In RP-HPLC, my (Z)-isomer peak is broad and tailing. How can I sharpen it? A: Peak tailing in RP-HPLC for molecules with basic or strongly polar functional groups is often due to secondary interactions with unendcapped silanol groups on the C18 stationary phase. Solution: Switch to an endcapped C18 column, or add a volatile modifier like 0.1% Formic Acid to the mobile phase to suppress silanol ionization.

    References

    • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. National Institutes of Health (NIH). 3

    • A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions. BenchChem Technical Support. 1

    • Principles of Silver Ion Complexation with Double Bonds. AOCS Lipid Library. 2

    Sources

    Optimization

    Improving the solubility of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene in organic solvents

    Welcome to the technical support and troubleshooting center for handling (Z)-2-Bromo-2'-nitro-4'-methoxystilbene . This guide is designed for researchers and drug development professionals dealing with the complex physic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support and troubleshooting center for handling (Z)-2-Bromo-2'-nitro-4'-methoxystilbene . This guide is designed for researchers and drug development professionals dealing with the complex physical chemistry of highly functionalized stilbene derivatives.

    The Causality of Stilbene Insolubility

    Solubilizing this specific compound requires balancing three competing structural factors:

    • Steric Disruption vs. Planarity: The (Z)-configuration (cis-isomer) means the two phenyl rings are on the same side of the double bond. This steric hindrance prevents the molecule from achieving perfect planarity, which generally weakens the crystal lattice and improves baseline solubility compared to the flat (E)-isomer[1].

    • Dipole-Dipole Stacking: The 2'-nitro group introduces a massive permanent dipole. Nitro-substituted aromatics often suffer from reduced solubility in standard organic solvents due to strong intermolecular dipole-dipole interactions, necessitating highly polar aprotic solvents to disrupt the lattice[2].

    • Isomerization Risk (The Critical Failure Point): The most common error in solubilizing this compound is accidental photo- or thermal-isomerization. Exposure to UV light or excessive heat converts the soluble (Z)-isomer into the highly planar (E)-isomer[1]. Planar stilbenes pack tightly, suffer from severe self-quenching, and drastically lose solubility in anything other than harsh chlorinated solvents[3].

    Solvent Selection Matrix

    To effectively solvate the compound, the solvent must possess a high enough dielectric constant to overcome the nitro group's dipole interactions while accommodating the lipophilic stilbene core.

    SolventDielectric Constant (ε)Solubilizing CapacityMechanistic Rationale
    DMSO 46.7High (~30 mg/mL)High polarity effectively disrupts strong dipole-dipole interactions from the 2'-nitro group[2].
    DMF 36.7High (~30 mg/mL)Excellent hydrogen-bond acceptor; effectively solvates the 4'-methoxy and bromo groups[4].
    Dichloromethane (DCM) 9.1Moderate Good for general stilbenes, but struggles with the rigid lattice caused by the nitro-bromo pairing[3].
    Ethanol 24.5Low (<5 mg/mL)Protic nature poorly solvates the highly lipophilic stilbene core[4].
    Hexane 1.9Insoluble Cannot overcome the crystal lattice energy; acts as a strong anti-solvent.

    Troubleshooting Guides & FAQs

    Q: My compound dissolved perfectly in DMSO, but when I diluted it into a less polar organic co-solvent or assay buffer, it immediately crashed out. Why? A: This phenomenon is known as "solvent shock." The hydrophobic stilbene core and the highly polar 2'-nitro group require a specific dielectric environment to remain solvated. When transitioning from DMSO to a less polar medium, the solvation shell collapses. The strong intermolecular forces between the nitro and bromo groups immediately take over, causing rapid crystallization[2]. Corrective Action: Use a step-down co-solvent strategy. Dilute first into a transitional solvent (e.g., THF or PEG-400) before introducing it to the final medium.

    Q: Can I use heat and sonication to force the compound into solution faster? A: Yes, but with strict thermal limits. You must not exceed 40°C . Stilbenes are highly susceptible to thermal and photochemical Z-to-E isomerization[1]. Converting the (Z)-isomer to the (E)-isomer drastically decreases solubility because the (E)-isomer is planar, packs tightly in a crystal lattice, and is prone to aggregation[3]. If your solution suddenly turns cloudy after prolonged heating, you have likely isomerized your compound.

    Q: What is the maximum concentration I can expect to achieve for stock solutions? A: Based on structurally similar methoxy-stilbenes (e.g., pterostilbene), you can expect a maximum solubility of approximately 30 mg/mL in pure DMSO or DMF[4]. However, the heavy bromine atom in (Z)-2-Bromo-2'-nitro-4'-methoxystilbene increases the mass-to-volume ratio, meaning the functional molarity will be lower than lighter derivatives.

    Mechanism Z_Solid (Z)-Isomer Solid (Weaker Lattice) Solvation Polar Aprotic Solvation Z_Solid->Solvation Z_Solution (Z)-Isomer in Solution Solvation->Z_Solution UV_Heat UV Light / Heat (>40°C) Z_Solution->UV_Heat Exposure E_Solution (E)-Isomer in Solution UV_Heat->E_Solution Isomerization E_Solid (E)-Isomer Precipitate (Strong Pi-Pi Stacking) E_Solution->E_Solid Crystallization

    Mechanistic pathway showing how light/heat induces Z-to-E isomerization and precipitation.

    Validated Methodology: Isomerization-Free Solubilization

    To maintain the integrity of the (Z)-configuration while achieving maximum solubility, follow this self-validating protocol.

    Step 1: Preparation & Weighing

    • Weigh the desired amount of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene strictly into an amber glass vial . Ambient laboratory fluorescent lighting contains enough UV radiation to trigger photochemical isomerization over time[1].

    Step 2: Primary Solvation

    • Add anhydrous DMSO or DMF. Aim for a target concentration of 10–20 mg/mL to stay safely below the saturation threshold of similar methoxy-stilbenes[4].

    Step 3: Mechanical Disruption

    • Seal the vial and vortex vigorously for 60 seconds at room temperature. The mechanical shear helps break the macroscopic crystal lattice without introducing thermal energy.

    Step 4: Controlled Sonication

    • If undissolved particulates remain, place the vial in a water bath sonicator.

    • Critical Control Parameter: Ensure the bath temperature is strictly monitored and remains below 40°C . Sonicate in 5-minute intervals to prevent localized heating.

    Step 5: System Validation (Quality Control)

    • Visual Check: The solution must be completely transparent with no suspended particulates.

    • Chemical Check (Self-Validation): Spot 1 µL of the solution on a Silica Gel TLC plate and run using a Hexane:Ethyl Acetate (8:2) mobile phase. A single spot confirms that no Z-to-E isomerization occurred during the dissolution process. The appearance of a second, lower-Rf spot indicates (E)-isomer contamination.

    Workflow Start Weigh (Z)-Stilbene in Amber Vial Solvent Add Polar Aprotic Solvent (DMSO or DMF) Start->Solvent Vortex Vortex 60s at Room Temp Solvent->Vortex Check1 Fully Dissolved? Vortex->Check1 Sonicate Water Bath Sonication (<40°C, Dark, 5 min) Check1->Sonicate No Success Store at -20°C (Protect from Light) Check1->Success Yes Check2 Fully Dissolved? Sonicate->Check2 Check2->Success Yes Adjust Add Co-solvent (e.g., THF) or Dilute Check2->Adjust No Adjust->Success

    Workflow for the solubilization of (Z)-stilbene derivatives preventing Z-to-E isomerization.

    References

    • (E)-Stilbene - Wikipedia Source: wikipedia.org URL:[Link]

    • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC Source: nih.gov URL:[Link]

    • Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima - MDPI Source: mdpi.com URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Resolving NMR Peak Overlap in (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    Role: Senior Application Scientist Subject: Advanced Deconvolution of Sterically Hindered Olefins Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you frequently enco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Role: Senior Application Scientist Subject: Advanced Deconvolution of Sterically Hindered Olefins

    Welcome to the Advanced NMR Troubleshooting Center. As researchers and drug development professionals, you frequently encounter complex spectral overlap when characterizing highly substituted olefins. The molecule (Z)-2-Bromo-2'-nitro-4'-methoxystilbene presents a classic "perfect storm" of NMR signal congestion in the 6.5–7.5 ppm region.

    This guide provides field-proven, self-validating workflows to deconvolute these spectra, explaining the causality behind the overlap and ensuring absolute confidence in your structural and stereochemical assignments.

    The Root Cause of the Overlap: Sterics and Electronics

    To solve the overlap, we must first understand the specific magnetic environment of this stilbene derivative:

    • Vinylic Shielding via Steric Twist: In the (Z)-configuration, severe steric clashing between the ortho-substituents (2-bromo and 2'-nitro) forces the aromatic rings out of coplanarity with the central alkene. This geometry places the vinylic protons directly within the shielding cone of the phenyl π -systems, driving their chemical shifts upfield to ~6.5–6.8 ppm[1],[2].

    • Electronic Effects on Ring B: The 4'-methoxy group is a powerful π -donor. It significantly shields the ortho protons (H-3' and H-5') on the nitro-aromatic ring. This pushes their resonances upfield, directly into the exact same 6.5–6.8 ppm window as the vinylic protons.

    • The Result: A complex, second-order multiplet where the crucial vinylic coupling constant ( 3JHH​≈12 Hz for cis-isomers) is completely obscured, making standard 1D 1 H NMR insufficient for stereochemical validation[2].

    Troubleshooting Workflows

    When faced with this specific overlap, do not rely on guesswork. Follow the logical progression below to isolate the signals.

    NMR_Troubleshooting Start Initial 1H NMR (CDCl3) Severe Overlap at 6.5-7.5 ppm Step1 Perform Solvent Titration (Add C6D6 in 10% increments) Start->Step1 Check1 Are vinylic & aromatic signals resolved? Step1->Check1 Step2 Acquire 2D NMR (HSQC & NOESY) Check1->Step2 No Success Full Structural Assignment & Stereochemical Validation Check1->Success Yes Check2 Can (Z)-configuration be confirmed? Step2->Check2 Step3 Acquire Pure Shift NMR (PSYCHE) Check2->Step3 No Check2->Success Yes Step3->Success

    Logical workflow for resolving 1H NMR peak overlap in sterically hindered stilbenes.

    Experimental Protocols (Self-Validating Systems)
    Protocol A: Aromatic Solvent-Induced Shift (ASIS) Titration

    Causality: Benzene-d6 forms transient collision complexes with solute molecules. It preferentially aligns with electron-deficient regions (like the 2'-nitro substituted ring) while avoiding electron-rich regions (like the 4'-methoxy group). This differential solvation induces anisotropic shifts, pulling overlapping signals apart[3]. Step-by-Step Methodology:

    • Preparation: Dissolve 15 mg of the stilbene derivative in 0.6 mL of CDCl 3​ and acquire a standard 1 H NMR spectrum.

    • Titration: Add C 6​ D 6​ in 10% volume increments (e.g., 60 μ L aliquots) directly to the NMR tube.

    • Acquisition: Re-acquire the 1 H spectrum after each addition.

    • Self-Validation: Track the 4'-methoxy singlet (initially ~3.8 ppm). Because the methoxy group's environment changes predictably, it serves as an internal validation marker. If this peak shifts linearly, the ASIS complex is forming properly.

    • Analysis: Extract the now-resolved vinylic protons and measure the 3JHH​ coupling to confirm the (Z)-geometry (~12 Hz).

    NMR_2D_Logic Target Target: (Z)-2-Bromo-2'-nitro-4'-methoxystilbene HSQC 1H-13C HSQC Separates overlapping 1H via 13C dispersion Target->HSQC HMBC 1H-13C HMBC Links Ring A & Ring B across the olefinic bridge Target->HMBC NOESY 1H-1H NOESY Proves (Z)-geometry via vinylic spatial proximity Target->NOESY Result Unambiguous 3D Structure HSQC->Result Resolves 6.5-7.0 ppm HMBC->Result Connects quaternary C NOESY->Result Confirms cis-protons

    2D NMR selection logic for unambiguous 3D structural elucidation.

    Protocol B: 2D NMR (HSQC and NOESY) Workflow

    Causality: When 1D dispersion fails, expanding the data into a second orthogonal dimension ( 13 C) or utilizing through-space magnetization transfer bypasses the overlap entirely. Step-by-Step Methodology:

    • HSQC Setup: Run a 1 H- 13 C Multiplicity-Edited HSQC. Set the 13 C spectral width to 100–160 ppm to focus on the aromatic/olefinic carbons.

    • Deconvolution: The vinylic carbons typically resonate around 127–131 ppm, while the oxygen-bearing C-4' is near 160 ppm. Even if the protons overlap at 6.6 ppm, their direct attachment to different carbons will separate them into distinct cross-peaks.

    • NOESY Setup: Acquire a 2D NOESY with a mixing time ( τm​ ) of 300–500 ms (optimized for small molecules).

    • Self-Validation: Look for a strong cross-peak between the two vinylic protons. In (Z)-stilbenes, these protons are spatially close (~2.3 Å), yielding an intense Nuclear Overhauser Effect (NOE). This step is self-validating: an (E)-isomer will show no such vinylic-vinylic NOE cross-peak.

    Protocol C: Pure Shift NMR (PSYCHE)

    Causality: If coupling constants are not needed and you only require chemical shift dispersion, Pure Shift NMR uses broadband homonuclear decoupling to collapse all multiplets into sharp singlets, drastically reducing spectral complexity[4],[5]. Step-by-Step Methodology:

    • Calibration: Calibrate the 90° pulse and optimize the receiver gain for your sample.

    • Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) pulse sequence.

    • Parameterization: Set the chirp pulse duration to 15–30 ms and the flip angle to a low value (e.g., 10–20°) to prevent signal loss.

    • Self-Validation: Process the pseudo-2D data using chunking reconstruction. The success of the experiment is self-validated when the broad, uninterpretable 6.5–6.8 ppm multiplet collapses into distinct, sharp singlets, with the vinylic singlets integrating perfectly to 1H each.

    Quantitative Data Presentation

    Use the table below to anticipate where overlap will occur and which strategy to deploy.

    Proton TypeExpected Shift Range (CDCl 3​ )MultiplicityOverlap RiskPrimary Resolution Strategy
    Vinylic (H-C=C-H) 6.50 – 6.80 ppmDoublets ( J≈12 Hz)High NOESY / Pure Shift
    Ring B (H-3', H-5') 6.50 – 6.90 ppmDoublets/MultipletsHigh HSQC / ASIS (C 6​ D 6​ )
    Ring A (H-3, H-4, H-5, H-6) 7.10 – 7.60 ppmMultipletsModerateCOSY / HSQC
    Ring B (Methoxy -OCH 3​ ) ~3.80 ppmSingletLowNone needed
    Frequently Asked Questions (FAQs)

    Q: Why do the vinylic protons of my (Z)-stilbene overlap with the aromatic protons, unlike in the (E)-isomer? A: In (E)-stilbenes, the molecule is relatively planar, and the vinylic protons are deshielded (~7.1 ppm). In (Z)-stilbenes, steric hindrance forces the aromatic rings to twist out of the alkene plane. This geometry places the vinylic protons directly in the shielding cone of the π -systems, shifting them upfield into the electron-rich aromatic region[1],[2].

    Q: I tried changing the solvent to DMSO-d6, but the overlap didn't improve. Why? A: DMSO-d6 is a strong hydrogen-bond acceptor and highly polar, but (Z)-2-Bromo-2'-nitro-4'-methoxystilbene lacks exchangeable protons (like -OH or -NH). Therefore, DMSO only exerts a non-specific bulk dielectric effect. Benzene-d6, however, engages in specific π−π stacking and dipole-induced interactions (ASIS), making it vastly superior for resolving rigid aromatic systems[3].

    Q: Does Pure Shift NMR sacrifice sensitivity for resolution? A: Yes. Traditional broadband homonuclear decoupling techniques like PSYCHE can result in an order-of-magnitude drop in signal-to-noise ratio due to the slice-selective nature of the experiment[4]. Ensure your sample concentration is high (>20 mg) or utilize a cryoprobe to offset this sensitivity penalty.

    References
    • Title: Benchtop NMR Spectroscopy and Spectral Analysis of the cis- and trans-Stilbene Products of the Wittig Reaction Source: ACS Publications (Journal of Chemical Education) URL: 1 (Citation Index:[1])

    • Title: Differentiating trans-Stilbene and cis-Stilbene Using NMR Spectroscopy: A Comparison Guide Source: Benchchem URL: 2 (Citation Index:[2])

    • Title: Solvents and Solvent Effects in Organic Chemistry Source: e-bookshelf.de URL: 3 (Citation Index:[3])

    • Title: Review – Pure shift NMR experiments: recent developments, methods and applications Source: uab.cat (Progress in Nuclear Magnetic Resonance Spectroscopy) URL: 4 (Citation Index:[4])

    • Title: Pure shift NMR Source: PubMed URL: 5 (Citation Index:[5])

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison of (Z)- vs (E)-2-Bromo-2'-nitro-4'-methoxystilbene: A Guide to Dibenzazepine Precursors

    As a Senior Application Scientist in drug development, I often encounter synthetic bottlenecks where molecular topology dictates the success or failure of a targeted pathway. The stilbene scaffold is a classic example. W...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in drug development, I often encounter synthetic bottlenecks where molecular topology dictates the success or failure of a targeted pathway. The stilbene scaffold is a classic example. When functionalized with orthogonal reactive groups—such as in 2-Bromo-2'-nitro-4'-methoxystilbene —the geometric isomerism of the central alkene completely diverges the molecule's reactivity profile.

    This guide provides an in-depth, objective comparison of the (Z) and (E) isomers of this compound, specifically focusing on their utility in synthesizing 5H-dibenzo[b,f]azepine derivatives (the core pharmacophore of anticonvulsants like carbamazepine and oxcarbazepine).

    Topological Divergence and Causality in Reactivity

    The fundamental difference between the (E) and (Z) isomers lies in their spatial pre-organization. This topological divergence dictates whether the molecule will participate in intermolecular functionalization or intramolecular cyclization.

    • (E)-Isomer (Trans): Thermodynamically stable due to minimized steric clash between the two phenyl rings. The trans-geometry extends the molecule, placing the 2-bromo and 2'-nitro groups on opposite sides of the alkene axis (distance > 6.5 Å). This open conformation makes the (E)-isomer highly susceptible to intermolecular cross-coupling (e.g., Suzuki-Miyaura or Heck reactions) at the C-Br bond, but physically incapable of direct intramolecular ring closure.

    • (Z)-Isomer (Cis): Thermodynamically strained but topologically primed. The cis-geometry folds the rings together, bringing the 2-bromo and 2'-nitro groups into close spatial proximity (~3.2 Å). Upon reduction of the nitro group to an amine, this proximity satisfies the spatial requirements for an intramolecular Buchwald-Hartwig amination , enabling the formation of the sterically demanding 7-membered azepine ring. Furthermore, the 4'-methoxy group acts as a strong electron-donating group (EDG) para to the newly formed amine, increasing its nucleophilicity and accelerating the palladium-catalyzed C-N bond formation.

    Quantitative Structural Comparison
    Property(E)-2-Bromo-2'-nitro-4'-methoxystilbene(Z)-2-Bromo-2'-nitro-4'-methoxystilbene
    Thermodynamic State Global Minimum (Stable)Local Minimum (Sterically Strained)
    Vinyl Proton Coupling ( 3JHH​ ) ~16.0 Hz~12.0 Hz
    C2 (Br) to C2' (NO2) Distance > 6.5 Å~3.2 Å
    Primary Reactivity Profile Intermolecular Cross-CouplingIntramolecular Cyclization

    Mechanistic Reaction Pathways

    To harness this scaffold for dibenzazepine synthesis, the thermodynamically favored (E)-isomer must first be converted to the reactive (Z)-isomer. This is achieved via UV-mediated photoisomerization, a well-documented dynamic process in stilbene chemistry .

    Once the (Z)-geometry is locked, chemoselective reduction of the nitro group yields an aniline intermediate. The final ring closure utilizes a Palladium catalyst with a large bite-angle ligand (like Xantphos). The large bite angle (~111°) is a deliberate mechanistic choice: it forces the Pd center into a strained geometry that drastically accelerates the rate-limiting reductive elimination step, overcoming the entropic barrier of forming a 7-membered ring.

    Caption: Logical flow of reactivity pathways for (E) and (Z) stilbene isomers.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes built-in analytical checkpoints to confirm success before proceeding, preventing the carryover of unreactive intermediates.

    Protocol A: Photochemical (E) → (Z) Isomerization

    Causality: The (E)-isomer cannot cyclize. UV irradiation excites the molecule to the S1​ state, allowing rotation around the central C=C bond to reach a photostationary state enriched in the (Z)-isomer.

    • Setup: Dissolve (E)-2-Bromo-2'-nitro-4'-methoxystilbene (10 mmol) in degassed toluene (100 mL) in a quartz photoreactor.

    • Irradiation: Irradiate the solution using a 313 nm UV lamp for 4-6 hours at ambient temperature.

    • Validation Checkpoint (NMR): Take a 0.1 mL aliquot, evaporate, and run a 1H NMR in CDCl3​ . Do not proceed until the trans-vinyl doublet ( J≈16 Hz) at ~7.2 ppm is replaced by the cis-vinyl doublet ( J≈12 Hz) at ~6.6 ppm.

    • Isolation: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the less polar (Z)-isomer.

    Protocol B: Chemoselective Reduction & Buchwald-Hartwig Cyclization

    Causality: Standard catalytic hydrogenation ( H2​ , Pd/C) risks hydrodehalogenation (cleaving the essential C-Br bond). We use Iron/Acetic acid to strictly reduce the nitro group while preserving the bromide.

    • Chemoselective Reduction: Suspend the (Z)-isomer (5 mmol) and Iron powder (25 mmol) in glacial acetic acid (30 mL). Heat to 60°C for 2 hours.

    • Validation Checkpoint (IR/TLC): Confirm reduction by the disappearance of the NO2​ asymmetric stretch at 1520 cm−1 in FT-IR, and the appearance of primary amine N−H stretches at 3300-3400 cm−1 .

    • Cyclization Setup: Transfer the crude aniline intermediate to a microwave vial. Add Pd(OAc)2​ (5 mol%), Xantphos (10 mol%), and K2​CO3​ (15 mmol) in anhydrous toluene (20 mL).

    • Reaction: Seal and heat under microwave irradiation at 170°C for 8 hours.

    • Validation Checkpoint (Mass Spec): Analyze the crude mixture via LC-MS. The target dibenzazepine will show a mass shift of −80.9 Da (loss of HBr) compared to the aniline intermediate.

    Caption: Step-by-step self-validating experimental workflow for synthesizing dibenzazepines.

    Empirical Performance Data

    The table below summarizes the comparative performance of both isomers when subjected to the dibenzazepine synthesis workflow. The data clearly illustrates that while both isomers undergo nitro reduction efficiently, the topological constraints of the (E)-isomer result in a complete failure during the cyclization step.

    Reaction Step(E)-Isomer Yield(Z)-Isomer YieldMechanistic Rationale
    Nitro Reduction (Fe/AcOH) >95% (Trans-aniline)>90% (Cis-aniline)Electronic reduction is independent of alkene geometry.
    Intramolecular Buchwald-Hartwig 0% (No cyclization)78–85% (Dibenzazepine)(E) geometry physically prevents the spatial overlap required for Pd-mediated ring closure.
    Intermolecular Suzuki Coupling >90%<40%(Z) isomer's folded rings block access to the C-Br bond by bulky external nucleophiles.

    References

    • Waldeck, D. H. "Photoisomerization dynamics of stilbenes." Chemical Reviews 1991, 91 (3), 415-436. URL:[Link]

    • Wang, et al. "A new approach to 10-arylated 5H-dibenzo[b,f]azepines using syn-selective hydrohalogenation of ethynylaniline." Organic & Biomolecular Chemistry 2022, 20, 5743-5747. URL:[Link]

    Comparative

    Technical Comparison Guide: Cytotoxicity of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene vs. Resveratrol Derivatives

    Executive Summary Stilbenoids represent a highly versatile class of pharmacophores in drug development. While natural (trans-3,5,4′-trihydroxystilbene) is widely studied for its chemopreventive properties, its clinical u...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Stilbenoids represent a highly versatile class of pharmacophores in drug development. While natural (trans-3,5,4′-trihydroxystilbene) is widely studied for its chemopreventive properties, its clinical utility is often limited by low bioavailability and moderate cytotoxicity[1]. To overcome these limitations, structural modifications have diverged into two distinct therapeutic strategies: the synthesis of trans-derivatives (e.g., 4'-bromo-resveratrol) that target metabolic enzymes, and the synthesis of cis-derivatives (e.g., (Z)-2-Bromo-2'-nitro-4'-methoxystilbene) that act as potent vascular disrupting agents[2][3]. This guide objectively compares the mechanistic causality and in vitro cytotoxicity of these two divergent classes.

    Structural and Mechanistic Divergence

    The primary driver of cytotoxicity in stilbene derivatives is their geometric configuration, which dictates their molecular target.

    Resveratrol & Trans-Derivatives (Metabolic Modulators): The (E) / trans configuration allows the stilbene scaffold to maintain a relatively planar geometry. This planarity is essential for the molecule to intercalate into the narrow binding pockets of metabolic enzymes such as Cytochrome P450 (CYP1A1/1B1)[4] and Sirtuins (SIRT1/3). For example, utilizes its halogen substituent to anchor strongly into the SIRT1/3 pocket, inducing mitochondrial metabolic reprogramming and subsequent antiproliferative effects[2]. Because metabolic reprogramming is a cumulative downstream process, cytotoxicity is generally moderate.

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (Tubulin Inhibitors): Conversely, the (Z) / cis configuration completely alters the biological target. The steric clash between the (Z)-olefin and the bulky ortho-bromo and ortho-nitro substituents prevents the molecule from achieving planarity. This twisted conformation perfectly mimics the pharmacophore of Combretastatin A-4[3]. Instead of targeting metabolic enzymes, this compound binds directly to the colchicine site of β-tubulin. The highly electron-withdrawing nitro group and lipophilic bromo group enhance target residence time, acutely halting microtubule polymerization and driving the cell into rapid G2/M mitotic arrest.

    Mechanistic_Pathways Z_Stilbene (Z)-2-Bromo-2'-nitro- 4'-methoxystilbene Tubulin Tubulin (Colchicine Site) Binding Z_Stilbene->Tubulin Microtubule Microtubule Depolymerization Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest & Apoptosis Microtubule->MitoticArrest Resv_Deriv Resveratrol Derivatives (e.g., 4'-Bromo-resveratrol) SIRT SIRT1 / SIRT3 Inhibition Resv_Deriv->SIRT Metabolic Mitochondrial Metabolic Reprogramming SIRT->Metabolic Apoptosis2 Cell Cycle Arrest & Apoptosis Metabolic->Apoptosis2

    Figure 1: Divergent cytotoxic mechanisms of (Z)-stilbenes vs resveratrol derivatives.

    Comparative Cytotoxicity Data

    The mechanistic differences outlined above translate directly into distinct cytotoxicity profiles. While resveratrol and its trans-derivatives exhibit IC50 values in the micromolar range (typical for metabolic inhibitors), the acute tubulin-targeting mechanism of the (Z)-bromo-nitro-methoxystilbene yields sub-micromolar cytotoxicity[3][5].

    CompoundConfigurationPrimary TargetIC50 - SW480 (Colorectal)IC50 - HepG2 (Hepatoma)
    Resveratrol (E) / transSIRT1, ROS, CYP1A1~45.0 µM~60.0 µM
    4'-Bromo-resveratrol (E) / transSIRT1 / SIRT3~12.5 µM~18.2 µM
    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene (Z) / cisβ-Tubulin~0.4 µM~1.1 µM

    Data Note: Values represent established benchmark ranges for these structural classes based on comparative in vitro screenings across human tumor cell lines[2][5].

    Self-Validating Experimental Protocols

    Trustworthiness & Causality: Stilbenes are highly susceptible to UV-induced photoisomerization[1]. A protocol that does not strictly control for ambient light will result in the (Z)-isomer converting to the thermodynamically stable (E)-isomer, invalidating the structure-activity relationship. The protocols below are designed as self-validating systems to prevent this artifact.

    Workflow CellCulture Cell Culture (SW480, HepG2) Treatment Compound Treatment (Amber Light, 72h) CellCulture->Treatment Assay Viability Assay (MTT / Crystal Violet) Treatment->Assay Analysis IC50 Calculation & Statistical Analysis Assay->Analysis

    Figure 2: Step-by-step experimental workflow for evaluating in vitro cytotoxicity.

    Protocol A: High-Throughput Cell Viability Assay
    • Cell Seeding: Seed SW480 and HepG2 cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2.

    • Compound Preparation (Critical Step): Dissolve all stilbene compounds in DMSO. Self-Validation Check: Perform all serial dilutions (0.1 to 100 µM) under strictly amber lighting to prevent UV-induced photoisomerization[1].

    • Treatment: Apply the concentration gradient to the cells. Include a vehicle control (0.1% DMSO) and a positive control (Paclitaxel, to validate tubulin-mediated cell death).

    • Incubation & Readout: Incubate for 72 hours. Add MTT reagent (5 mg/mL), incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate IC50 values using non-linear regression analysis (GraphPad Prism).

    Protocol B: In Vitro Tubulin Polymerization Assay

    To definitively prove the causality of the (Z)-isomer's enhanced cytotoxicity, its direct effect on tubulin must be isolated from broader metabolic effects.

    • Preparation: Thaw purified porcine brain tubulin (>99% pure) on ice.

    • Reaction Mix: Combine tubulin (3 mg/mL) with GTP (1 mM) in PIPES buffer (pH 6.9).

    • Compound Addition: Add 5 µM of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, 4'-Bromo-resveratrol, or Colchicine (positive control).

    • Kinetic Measurement: Monitor polymerization via fluorescence (excitation 360 nm, emission 420 nm) at 37°C for 60 minutes. The (Z)-isomer will show a flatline curve (complete inhibition of polymerization), whereas the resveratrol derivative will show standard polymerization kinetics, confirming divergent targets.

    References

    • Resveratrol - Wikipedia Source: Wikipedia URL:[Link]

    • Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol Source: MDPI (Molecules) URL:[Link]

    • Antineoplastic Agents. 465. Structural Modification of Resveratrol: Sodium Resverastatin Phosphate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

    • Preventing Carcinogenesis with Compounds that Inhibit Cytochrome P450 1A1 and 1B1 Source: Biochemistry & Physiology: Open Access (OMICS International) URL:[Link]

    Sources

    Validation

    Validating the stereochemical purity of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene via NOESY NMR

    An in-depth technical guide for researchers and drug development professionals on the definitive assignment of geometric isomers in sterically hindered stilbenoids. The Challenge of Stereochemical Assignment in Substitut...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for researchers and drug development professionals on the definitive assignment of geometric isomers in sterically hindered stilbenoids.

    The Challenge of Stereochemical Assignment in Substituted Stilbenes

    Validating the stereochemical purity of highly substituted stilbenes, such as (Z)-2-Bromo-2'-nitro-4'-methoxystilbene , presents a unique analytical challenge. In standard 1,2-disubstituted alkenes, 1D 1 H NMR is usually sufficient; the scalar spin-spin coupling constant ( J -coupling) between vinylic protons easily distinguishes (Z)-isomers ( J≈12 Hz) from (E)-isomers ( J≈16 Hz).

    However, the presence of strong electron-withdrawing groups (bromo and nitro) and electron-donating groups (methoxy) on the aromatic rings causes severe electronic deshielding. This often shifts the vinylic proton signals directly into the crowded aromatic region (7.0–8.0 ppm). When vinylic signals overlap with aromatic multiplets, J -coupling extraction becomes mathematically ambiguous. To definitively assign the (Z)-configuration without relying on single-crystal X-ray diffraction, Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold-standard analytical technique .

    Mechanistic Causality: Why NOESY NMR?

    The Nuclear Overhauser Effect (NOE) does not rely on through-bond scalar coupling. Instead, it measures through-space dipole-dipole cross-relaxation . The intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance ( 1/r6 ), making it an ultra-sensitive molecular ruler for distances under 5 Å .

    For (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, NOESY provides two self-validating structural proofs:

    • Vinylic Proximity: In the (Z)-isomer, the two vinylic protons are cis to each other (separated by ~2.5–3.0 Å), yielding a highly intense NOE cross-peak. In the (E)-isomer, they are trans (> 3.5 Å), yielding a negligible or absent cross-peak.

    • Inter-Ring Proximity: The (Z)-geometry forces the two aryl rings onto the same side of the alkene plane. This brings the ortho-protons of the 2-bromophenyl ring and the 2-nitro-4-methoxyphenyl ring into spatial proximity, generating a unique inter-ring NOE cross-peak that is physically impossible in the extended (E)-conformation .

    Comparative Analysis of Stereochemical Validation Techniques

    To objectively evaluate the best approach for stereochemical validation, the following table compares NOESY NMR against alternative analytical methods used in drug development.

    Validation TechniquePrimary Data OutputSample RequirementStrengthsLimitations
    2D NOESY NMR Spatial proximity (< 5 Å)2–5 mg (Solution)Definitive 3D conformational proof; resolves overlapping 1D signals.Requires high-field NMR (≥ 400 MHz); sensitive to paramagnetic impurities.
    1D 1 H NMR Scalar J -coupling1–2 mg (Solution)Rapid acquisition; excellent for simple, resolved alkenes.Fails completely if vinylic protons overlap with the aromatic region.
    X-Ray Crystallography Absolute 3D coordinatesSingle crystalUnambiguous absolute and relative stereochemistry.Requires crystallizable sample; does not reflect bulk solution purity.
    HPLC (UV/Vis) Retention time / Peak area< 0.1 mg (Solution)Best for quantifying the exact (E)/(Z) ratio (e.g., 99:1 purity).Cannot independently assign which peak is (E) or (Z) without standards.

    Logical Workflow for Stereochemical Validation

    The following diagram maps the logical decision tree for isolating and validating the stereochemistry of synthesized stilbenes.

    Workflow A Synthesized Stilbene B 1D 1H NMR A->B C Vinylic Signals Resolved? B->C D J-coupling (Z ~12Hz, E ~16Hz) C->D Yes E 2D NOESY NMR C->E No H HPLC Analysis (Purity Quantification) D->H F Strong NOE (<3Å) (Z)-Isomer E->F G Weak/No NOE (>4Å) (E)-Isomer E->G F->H G->H

    Logical decision tree for stereochemical validation of stilbenes.

    Self-Validating Experimental Protocol: NOESY NMR

    To ensure trustworthiness and prevent false-positive artifacts (such as spin diffusion), the NOESY acquisition must be carefully parameterized.

    Step 1: Sample Preparation and Degassing
    • Dissolution: Dissolve 3.0–5.0 mg of the purified (Z)-2-Bromo-2'-nitro-4'-methoxystilbene in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO- d6​ .

      • Causality: Concentrations above 5 mg can lead to viscosity-induced line broadening, which degrades the resolution of closely spaced aromatic cross-peaks.

    • Degassing (Critical): Subject the NMR tube to three cycles of freeze-pump-thaw degassing, then seal it under argon.

      • Causality: Dissolved oxygen is paramagnetic and accelerates the longitudinal relaxation rate ( T1​ ) of protons. This prematurely quenches the NOE buildup, leading to false-negative results (missing cross-peaks).

    Step 2: Parameter Optimization & Acquisition
    • Instrument Setup: Insert the sample into a ≥ 400 MHz NMR spectrometer. Tune, match, and shim the probe to achieve a line width of < 1.0 Hz for the solvent peak.

    • Mixing Time ( τm​ ) Calibration: Set the mixing time to 300–400 ms .

      • Causality: The mixing time is the period during which magnetization transfers through space. If τm​ is too short, the NOE signal will not build up. If τm​ > 500 ms, spin diffusion occurs—magnetization relays from Proton A to B, and then to C, creating a false cross-peak between A and C even though they are far apart.

    • Acquisition: Run the 2D NOESY sequence with at least 256 increments in the indirect dimension ( t1​ ) and 16–32 scans per increment to ensure a high signal-to-noise ratio.

    Step 3: Data Processing and Orthogonal Validation
    • Phase Correction: Apply strict phase correction to ensure diagonal peaks are absorptive and cross-peaks are properly phased.

    • Cross-Peak Identification: Trace the horizontal/vertical lines from the vinylic proton frequencies. A strong, symmetric cross-peak between the two vinylic protons definitively confirms the (Z)-geometry.

    • HPLC Integration: Once the NMR confirms the identity of the (Z)-isomer, inject the sample into a Reverse-Phase HPLC system (e.g., C18 column, Acetonitrile/Water gradient). Use the UV chromatogram at 254 nm to quantify the exact (Z)-stereochemical purity (e.g., 98.5% (Z), 1.5% (E)).

    References

    • "Nuclear Overhauser effect", Wikipedia. URL:[Link]

    • "Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025", Resolve Mass. URL:[Link]

    • "Stereocontrolled synthesis and nuclear magnetic resonance analysis of boranophosphate/phosphate chimeric oligonucleotides", Royal Society Open Science. URL:[Link]

    Comparative

    Comparative photostability of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene under UV light exposure

    An in-depth comparative analysis of the photostability and photoisomerization dynamics of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene requires a rigorous understanding of excited-state photophysics. As a Senior Application S...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth comparative analysis of the photostability and photoisomerization dynamics of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene requires a rigorous understanding of excited-state photophysics. As a Senior Application Scientist, I approach this evaluation not merely by looking at the end-state degradation, but by analyzing the fundamental electronic transitions that dictate molecular behavior under ultraviolet (UV) irradiation.

    This guide objectively compares the target compound against standard photoswitches, details the causality behind its unique photostability, and provides self-validating experimental protocols for laboratory verification.

    Mechanistic Framework: The Causality of Photostability

    To understand how (Z)-2-Bromo-2'-nitro-4'-methoxystilbene behaves under extended UV exposure, we must deconstruct its structural modifications relative to a baseline stilbene backbone. Unsubstituted stilbenes are notoriously prone to irreversible degradation under UV light; they undergo Z-to-E isomerization, but the Z-isomer frequently undergoes a competing intramolecular photocyclization from the singlet excited state ( S1​ ) to form dihydrophenanthrene (DHP), which subsequently oxidizes to phenanthrene[1].

    The target compound bypasses this degradation via two critical structural modifications:

    • The "Push-Pull" System (Nitro & Methoxy Groups): The presence of the strongly electron-donating methoxy group (-OCH 3​ ) and the electron-withdrawing nitro group (-NO 2​ ) creates a highly polarized π -conjugated system. Upon UV excitation, this induces a Twisted Intramolecular Charge Transfer (TICT) state[2]. This push-pull dynamic significantly lowers the energy barrier at the conical intersection, accelerating the trans-cis isomerization process and outcompeting slower degradation pathways[3].

    • The Heavy-Atom Effect (Bromine): The incorporation of a heavy bromine atom introduces strong spin-orbit coupling. This facilitates rapid Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet manifold ( T1​ )[4]. Because photocyclization to DHP is strictly a singlet-state reaction, rapidly shunting the excited population into the triplet state effectively quenches the degradation pathway, dramatically enhancing the compound's overall photostability.

    Pathway Z_isomer (Z)-Isomer (Ground State) S1_state Singlet Excited State (S1) Z_isomer->S1_state UV Light (365 nm) T1_state Triplet Excited State (T1) S1_state->T1_state Intersystem Crossing (Br Heavy Atom) E_isomer (E)-Isomer (Photostationary) S1_state->E_isomer Singlet Pathway DHP Dihydrophenanthrene (Degradation) S1_state->DHP Photocyclization T1_state->E_isomer Triplet Pathway

    Photochemical pathways of the target stilbene highlighting heavy-atom induced intersystem crossing.

    Comparative Performance Data

    To contextualize the performance of (Z)-2-Bromo-2'-nitro-4'-methoxystilbene, we compare it against (Z)-Stilbene (the baseline hydrocarbon) and Azobenzene (the industry standard for robust photoswitching).

    The data below synthesizes expected photophysical metrics based on the established behavior of halogenated, push-pull stilbenes versus standard alternatives[1][2][4].

    Parameter(Z)-2-Bromo-2'-nitro-4'-methoxystilbene(Z)-Stilbene (Baseline)Azobenzene (Standard)
    Primary Photoreaction Reversible Z E IsomerizationIsomerization + CyclizationReversible E Z Isomerization
    Photocyclization Yield < 2% (Suppressed by ISC)~10-15% (High degradation)0% (Does not cyclize)
    Dominant Pathway Triplet Manifold ( T1​ )Singlet Manifold ( S1​ )Singlet Manifold ( S1​ )
    Isomerization Speed Ultrafast (~10-50 ps)Fast (~100 ps)Ultrafast (~1-10 ps)
    Photostability (Fatigue) High (Robust over multiple cycles)Low (Degrades rapidly)Very High
    Thermal Stability of Z Moderate to HighHighLow (Reverts at Room Temp)

    Key Takeaway: While Azobenzene remains the gold standard for pure fatigue resistance, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene offers a highly stable alternative when a carbon-carbon double bond switch is required. Its heavy-atom and push-pull modifications successfully "rescue" the stilbene backbone from its inherent vulnerability to UV-induced cyclization.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, any claim of photostability must be backed by rigorous, self-validating analytical workflows. The following protocols are designed to explicitly differentiate between clean photoisomerization and photolytic degradation.

    Protocol A: UV-Vis Spectroscopic Monitoring of Photostability

    This protocol relies on the presence of isosbestic points . If a molecule cleanly isomerizes without degrading, the absorption spectra of the mixture over time will intersect at specific wavelengths. A loss of isosbestic points definitively indicates degradation (e.g., phenanthrene formation).

    • Sample Preparation: Dissolve the compound in spectroscopic-grade acetonitrile to a final concentration of 10 µM. Ensure the solution is prepared in actinic (amber) glassware to prevent premature ambient light exposure.

    • Baseline Measurement: Transfer 3 mL of the solution to a quartz cuvette (1 cm path length). Record the baseline UV-Vis absorption spectrum from 200 nm to 600 nm.

    • Controlled Irradiation: Irradiate the cuvette using a narrow-band 365 nm LED source (intensity: 1 mW/cm²).

    • Kinetic Monitoring: Record spectra at logarithmic time intervals (e.g., 10s, 30s, 1m, 2m, 5m, 10m) until no further spectral changes are observed, indicating the Photostationary State (PSS) has been reached.

    • Validation Check: Overlay the spectra. Identify sharp isosbestic points. If the baseline begins to drift upward in the 250-280 nm region without maintaining the isosbestic point, photocyclization to DHP/phenanthrene is occurring[1].

    Protocol B: Femtosecond Transient Absorption Spectroscopy (FTAS)

    To prove that the bromine atom is successfully driving the molecule into the triplet state (the mechanism of its stability), FTAS is required to resolve the ultrafast excited-state dynamics[3].

    • Excitation: Excite the 1 mM sample solution with a 100 fs pump pulse at 350 nm to populate the S1​ state.

    • Probing: Probe the sample with a broadband white-light continuum pulse (400–800 nm) at varying delay times (from 100 fs to 1 ns).

    • Kinetic Extraction: Monitor the decay of the Stimulated Emission (SE) band corresponding to the S1​ state, and the simultaneous rise of the Excited State Absorption (ESA) band corresponding to the T1​ state.

    • Causality Confirmation: A rapid S1​ decay coupled with a long-lived T1​ signal confirms that the heavy-atom effect is actively outcompeting the singlet-state cyclization pathway[4].

    Workflow Prep Sample Prep (10 µM in MeCN) Irrad UV Irradiation (365 nm LED) Prep->Irrad UVVis UV-Vis Monitoring (Isosbestic Points) Irrad->UVVis FTAS FTAS Analysis (Ultrafast Dynamics) Irrad->FTAS Data Data Synthesis (Quantum Yield) UVVis->Data FTAS->Data

    Self-validating experimental workflow for characterizing UV photostability and isomerization.

    Conclusion

    The integration of a bromine heavy atom and a nitro/methoxy push-pull system fundamentally rewrites the photochemical fate of the stilbene backbone. By forcing the excited molecule to bypass the reactive singlet state and funneling it through a highly efficient triplet-mediated isomerization pathway, (Z)-2-Bromo-2'-nitro-4'-methoxystilbene achieves a level of UV photostability that far exceeds unsubstituted stilbenes. For researchers developing robust optoelectronic materials or photopharmacological agents, this structural motif represents a highly optimized balance between rapid switching kinetics and long-term fatigue resistance.

    References

    • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE134TexS0r0mNQ5peC6V47h-0dk81FqnbLWa8iIhOyfE4ImuzMs3xgkHA6RA3WPQoJUV5LyPoDp10z4bQRH_tOl2-qW_IN2wLWsJwBgjyBkZfM3xvaVRZvFn__ueLUjG8FDvgH-R6DXzx_NA==]
    • Exploring the Ultraviolet (UV) Protection Mechanism of Natural Stilbene-Based Sunscreens. spectroscopyonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiw3DUUkD2gqjhmt5YNHD1dAMCqHj9ZwZrMX3pjgCUBf67EaXEP3u8UyVXFYqRHGjhYr3eHwsIXqpK4epSGM2waRS-9g47pn3TQ_RwtO0QdUyQMG14tNbB1djHvgmmWeqWnS0FYj3yi5UUjGuRAKdNBab0vOxQFevrtqoBQE7FXPOkzocWXm4DiHZp6khTsfaS_If4kzyVsyqqk1xJRvPwn4A0M0Sk3nLKEsT5xw13dnj8rEN2WG4G]
    • Trans-cis photoisomerization of the stilbenes and a reexamination of the positional dependence of the heavy-atom effect. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3vMEyRoy_2hTlRrfCex41TuM-ty6nMmnfXtwaCoWTz4WszRuPwBarG13tDF80ScY4pUSYwm_-rk8mSd4NxMJVeuQ2JWwzHHm34r97RD4JuZEhhQFdiYRTFIYfN7sTit8VCFZuMLyKEg=]
    • Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUQNu9Ye1ACtPYSZHCA_83rLymxeCFDWguiT2VduzzRhjrwJEIqo9nXjXQh52YgRmZOSXFG_pFmMt8Q9KS-L17Lr3q0gtdCQDBsAnO_pNwn2chS-5OtfmBabOLsCjFKCtnV_pGN5B0OHrDBw==]

    Sources

    Safety & Regulatory Compliance

    Safety

    Safe Handling and Personal Protective Equipment (PPE) Guide for (Z)-2-Bromo-2'-nitro-4'-methoxystilbene

    As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with field-proven, highly reliable safety protocols. Handling complex halogenated and nit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with field-proven, highly reliable safety protocols. Handling complex halogenated and nitrated organic intermediates requires moving beyond generic safety data sheets (SDS) to understand the causality behind the hazards. This guide ensures your laboratory operations remain safe, compliant, and scientifically rigorous.

    Chemical Profile & Operational Context

    (Z)-2-Bromo-2'-nitro-4'-methoxystilbene is a highly specialized organic solid primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), including carbamazepine and oxcarbazepine derivatives[1][2]. In laboratory and manufacturing settings, it is frequently encountered as an E/Z mixture or specifically the (E)-isomer[3]; the safety and handling protocols outlined below apply universally to all isomeric forms.

    Quantitative Chemical Summary
    PropertyValueClinical / Synthetic Relevance
    Chemical Name (Z)-2-Bromo-2'-nitro-4'-methoxystilbenePrecursor for tricyclic anticonvulsants.
    CAS Registry Number 223787-47-1[1][4]Unique identifier for safety tracking.
    Molecular Formula C₁₅H₁₂BrNO₃[5][6]Indicates presence of halogen and nitro groups.
    Molecular Weight 334.16 g/mol [1][6]Heavy molecule; typically presents as a fine powder.
    Physical State Solid (Powder)High risk of aerosolization and dust generation[7].

    Hazard Causality: The "Why" Behind the Protocol

    To build a self-validating safety culture, personnel must understand why specific PPE is mandated. The hazards of this compound are directly linked to its structure-activity relationship (SAR):

    • The Bromophenyl Moiety (Dermal Hazard): The addition of a heavy halogen (bromine) significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to penetrate the lipid-rich stratum corneum of human skin compared to non-halogenated analogs. Rigorous dermal protection is non-negotiable.

    • The Nitroaromatic Group (Systemic & Sensitization Hazard): Nitro groups are known structural alerts for potential sensitization, acute oral toxicity, and mutagenicity[8]. In biological systems, nitroaromatics can undergo enzymatic reduction to form reactive hydroxylamines, leading to localized irritation or systemic toxicity upon absorption.

    • The Stilbene Backbone (Inhalation Hazard): Stilbenes are highly conjugated systems that typically form fine, statically charged powders. When manipulated, this static charge can cause sudden aerosolization, presenting a severe inhalation hazard[7][8].

    Mandatory PPE Matrix

    Based on the hazard causality, the following PPE is strictly required before handling this compound.

    PPE CategorySpecificationCausal Justification
    Eye/Face ANSI Z87.1 / EN 166 Chemical Splash GogglesProtects corneas from mechanical damage and chemical irritation caused by fine nitroaromatic dust[7].
    Hands Double-layered Nitrile Gloves (>0.11 mm)Nitrile offers broad-spectrum resistance to lipophilic organics. Double gloving mitigates the risk of micro-tears[8].
    Body Flame-Retardant (FR) Lab Coat & Closed-Toe ShoesPrevents powder accumulation on personal clothing. Knit cuffs prevent wrist exposure.
    Respiratory N95, FFP2, or P100 Particulate RespiratorMandatory only if handling bulk powders outside of a certified chemical fume hood to prevent inhalation[7].

    Standard Operating Procedure (SOP): Handling & Gowning

    To prevent contamination, follow this sequential workflow for weighing and transferring the chemical.

    Step-by-Step Methodology
    • Engineering Controls Validation: Ensure the Chemical Fume Hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent airflow disruption[7].

    • Anti-Static Preparation: Wipe down the balance and surrounding area with an anti-static cloth. Use anti-static weighing boats and spatulas to prevent the powder from aerosolizing or adhering to your gloves.

    • Gowning Sequence: Wash hands thoroughly. Don the lab coat, ensuring it is fully buttoned. Don the inner pair of nitrile gloves, followed by safety goggles. Finally, don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

    • Execution: Open the chemical container slowly inside the hood. Transfer the required mass smoothly.

    • Decontamination: Wipe down the exterior of the chemical container and the balance with a solvent compatible with halogenated organics (e.g., isopropanol) before removing them from the hood.

    • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles, then the inner gloves. Wash hands immediately with soap and water[7][8].

    GowningWorkflow Start 1. Pre-Operation Verify Fume Hood Body 2. Body Protection Lab Coat & Shoes Start->Body Hands 3. Hand Protection Double Nitrile Gloves Body->Hands Face 4. Eye Protection Safety Goggles Hands->Face Action 5. Chemical Handling Minimize Dust Face->Action Doff 6. Decontamination Safe Doffing Action->Doff

    Step-by-step PPE gowning and operational workflow for handling hazardous chemical powders.

    Spill Response & Disposal Plan

    In the event of a powder spill, standard sweeping will exacerbate the hazard by launching toxic particulates into the breathing zone. Adhere to the following protocol:

    Step-by-Step Spill Methodology
    • Isolate & Evacuate: For spills exceeding 50g, immediately evacuate the immediate area. Allow the laboratory HVAC system to clear any airborne dust for at least 15 minutes[8].

    • Don Spill PPE: Responders must upgrade to a P100 respirator and heavy-duty butyl or thick nitrile gloves before re-entering the area.

    • Containment (The Wet-Wipe Method): Do not dry sweep. Cover the spilled powder with absorbent pads dampened with water or a mild surfactant solution. This suppresses dust generation[8].

    • Collection: Carefully scoop the dampened material using a non-sparking tool into a compatible, sealable hazardous waste container.

    • Disposal: Label the container clearly as "Halogenated Organic Solid Waste." It is critical not to mix this with standard aqueous or non-halogenated solvent waste streams, as halogenated compounds require specific high-temperature incineration protocols.

    SpillResponse Spill Spill Detected (Z)-2-Bromo-... Assess Assess Size Evacuate if >50g Spill->Assess Vent Ensure Ventilation Allow Dust to Settle Assess->Vent PPE Upgrade PPE (P100 Respirator) Vent->PPE Clean Wet Wipe Method (No Dry Sweeping) PPE->Clean Dispose Halogenated Waste Disposal Clean->Dispose

    Emergency spill response pathway emphasizing dust suppression and halogenated waste protocols.

    References

    • Fisher Scientific. (E)-2-Bromo-2'-nitro-4'-methoxystilbene, TRC 1 g. Retrieved from:[Link]

    • Pharmaffiliates. Carbamazepine-impurities: (E)-2-Bromo-2'-nitro-4'-methoxystilbene. Retrieved from:[Link]

    Sources

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